tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHJQNYGQBUGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623622 | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-87-6 | |
| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
CAS Number: 288251-87-6
This technical guide provides a comprehensive overview of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key chemical intermediate for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a putative synthesis protocol, and its potential applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 288251-87-6 | [2] |
| Molecular Formula | C₁₆H₂₀N₄O₄ | [1] |
| Molecular Weight | 332.35 g/mol | [1] |
| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 255.7 ± 28.7 °C | [1] |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, based on general principles of organic chemistry and analogous reactions reported for similar piperazine derivatives, a putative synthetic route can be proposed. The most probable method involves a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Experimental Protocol:
The synthesis would likely proceed via the reaction of 2-fluoro-5-nitrobenzonitrile with tert-butyl piperazine-1-carboxylate.
-
Materials:
-
2-fluoro-5-nitrobenzonitrile
-
tert-butyl piperazine-1-carboxylate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile in the chosen solvent, an equimolar amount of tert-butyl piperazine-1-carboxylate is added.
-
An excess of the base (typically 1.5-2 equivalents) is then added to the reaction mixture.
-
The mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
-
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Below is a conceptual workflow for the proposed synthesis and purification process.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound have not been reported in the scientific literature, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs, and the substituted phenyl ring offers multiple points for further chemical modification.
The presence of a nitro group allows for its reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecules. The cyano group can also be a handle for further chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, allowing for the introduction of different substituents at that position.
This compound could serve as a starting material for the synthesis of libraries of compounds to be screened for various biological targets. The general structure is reminiscent of molecules that interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes.
The logical relationship for its potential use as a building block in drug discovery is illustrated in the following diagram.
References
In-Depth Technical Guide: Structure Elucidation of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this guide outlines a putative synthesis strategy based on established chemical principles and provides a template for the characterization and data presentation that would be required for rigorous structure confirmation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel piperazine derivatives.
Chemical Structure and Properties
This compound is a substituted piperazine derivative. The molecule incorporates a piperazine ring, which is a common scaffold in medicinal chemistry, functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a 2-cyano-4-nitrophenyl group at the other.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 288251-87-6 |
| Molecular Formula | C₁₆H₂₀N₄O₄ |
| Molecular Weight | 332.36 g/mol |
| IUPAC Name | This compound |
Putative Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably activated nitrobenzonitrile derivative with tert-butyl piperazine-1-carboxylate (also known as 1-Boc-piperazine).
Reaction Scheme:
Caption: Proposed synthesis workflow.
Detailed Experimental Protocol (Hypothetical):
-
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-fluoro-5-nitrobenzonitrile to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Structure Elucidation Data (Anticipated)
The following tables represent the expected data from various analytical techniques that would be used to confirm the structure of the synthesized compound.
Table 2: Anticipated ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Ar-H |
| ~8.2 | dd | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~3.6 | t | 4H | Piperazine-H |
| ~3.4 | t | 4H | Piperazine-H |
| 1.48 | s | 9H | Boc-H |
Table 3: Anticipated ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.7 | C=O (Boc) |
| ~147.0 | Ar-C |
| ~140.0 | Ar-C |
| ~133.0 | Ar-C |
| ~128.0 | Ar-C |
| ~118.0 | Ar-C |
| ~116.0 | CN |
| ~80.5 | C(CH₃)₃ (Boc) |
| ~52.0 | Piperazine-C |
| ~44.0 | Piperazine-C |
| 28.4 | C(CH₃)₃ (Boc) |
Table 4: Anticipated FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| ~2975 | C-H stretch (aliphatic) |
| ~2230 | C≡N stretch |
| ~1695 | C=O stretch (carbamate) |
| ~1520, ~1340 | NO₂ stretch (asymmetric, symmetric) |
| ~1240 | C-O stretch |
| ~1160 | C-N stretch |
Table 5: Anticipated Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 333.15 | [M+H]⁺ |
| 355.13 | [M+Na]⁺ |
| 277.12 | [M-C₄H₈+H]⁺ (loss of isobutylene) |
| 233.10 | [M-Boc+H]⁺ |
Signaling Pathways and Biological Context
Currently, there is no specific information in the public domain linking this compound to any particular signaling pathway or biological activity. However, the piperazine scaffold is a well-known privileged structure in drug discovery, and derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the nitroaromatic and cyano functionalities suggests potential applications as a synthetic intermediate for further elaboration into more complex, biologically active molecules.
Experimental Workflows
General Synthesis and Purification Workflow:
Caption: A typical workflow for synthesis and purification.
Structure Elucidation Logic:
Caption: Logical flow for structural verification.
Conclusion
Technical Guide: Physicochemical Properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a substituted piperazine derivative. The information presented herein is crucial for its application in chemical synthesis and drug discovery workflows.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₄O₄ | [1][2] |
| Molecular Weight | 332.354 g/mol | [2] |
| CAS Number | 288251-87-6 | [1][2][3][4] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [2] |
| Flash Point | 255.7 ± 28.7 °C | [2] |
Molecular Structure and Composition
The structure of this compound is defined by a central piperazine ring functionalized with three key substituents: a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a nitrophenyl group. The precise arrangement of these groups dictates the molecule's chemical reactivity and physical properties.
The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula: C₁₆H₂₀N₄O₄.
Calculation of Molecular Weight:
-
(16 x Atomic Weight of Carbon) + (20 x Atomic Weight of Hydrogen) + (4 x Atomic Weight of Nitrogen) + (4 x Atomic Weight of Oxygen)
-
(16 x 12.011) + (20 x 1.008) + (4 x 14.007) + (4 x 15.999) = 332.354 g/mol
Logical Relationship of Structural Moieties
The following diagram illustrates the connectivity of the primary structural components of the molecule. This representation is useful for understanding the synthetic origin and potential reactive sites of the compound.
References
Physical and chemical properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document details its synthesis, purification, and analytical characterization, offering valuable insights for professionals in the field.
Core Physical and Chemical Properties
This compound is a complex organic molecule with the chemical formula C16H20N4O4.[1] Its structure features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-cyano-4-nitrophenyl group.
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 288251-87-6 | [2] |
| Molecular Formula | C16H20N4O4 | [1] |
| Molecular Weight | 332.354 g/mol | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [1] |
| Flash Point | 255.7 ± 28.7 °C | [1] |
| Melting Point | Not available | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a piperazine derivative with a substituted aromatic compound. A plausible and common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 2-chloro-5-nitrobenzonitrile.
Reaction:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl piperazine-1-carboxylate, 2-chloro-5-nitrobenzonitrile, and a suitable base such as potassium carbonate or DIPEA.
-
Add an anhydrous solvent like DMF or DMSO to the flask.
-
Heat the reaction mixture with stirring, typically at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product is typically purified by column chromatography to isolate the desired compound from any unreacted starting materials and byproducts.
Experimental Protocol:
-
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
A suitable eluent system (e.g., a mixture of hexane and ethyl acetate)
-
-
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: General workflow for the purification of the target compound.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 333.15.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the nitrile (C≡N) and nitro (NO₂) groups.
This technical guide serves as a foundational resource for researchers working with this compound. The provided protocols and data are based on established chemical principles and analogous reactions, offering a solid starting point for laboratory work.
References
An In-depth Technical Guide on tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data and detailed biological activity for tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. This guide provides data and protocols for structurally related compounds and general methodologies for piperazine derivatives to serve as a valuable resource for researchers.
Compound Overview
This compound is a piperazine derivative containing a nitrobenzonitrile moiety. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds that target various receptors, including neurotransmitter receptors.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group suggests its use as an intermediate in multi-step organic syntheses.
Solubility Profile
Table 1: Mole Fraction Solubility of 3-Nitrobenzonitrile in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene | Cyclohexane |
| 278.15 | 0.0489 | 0.0431 | 0.0387 | 0.0332 | 0.1582 | 0.1389 | 0.1298 | 0.0987 | 0.0123 |
| 283.15 | 0.0583 | 0.0518 | 0.0469 | 0.0403 | 0.1815 | 0.1598 | 0.1495 | 0.1156 | 0.0151 |
| 288.15 | 0.0692 | 0.0619 | 0.0565 | 0.0486 | 0.2075 | 0.1832 | 0.1718 | 0.1345 | 0.0184 |
| 293.15 | 0.0819 | 0.0736 | 0.0676 | 0.0583 | 0.2365 | 0.2093 | 0.1969 | 0.1558 | 0.0224 |
| 298.15 | 0.0965 | 0.0871 | 0.0804 | 0.0695 | 0.2688 | 0.2385 | 0.2251 | 0.1796 | 0.0272 |
| 303.15 | 0.1133 | 0.1027 | 0.0952 | 0.0825 | 0.3047 | 0.2711 | 0.2568 | 0.2063 | 0.0331 |
| 308.15 | 0.1325 | 0.1205 | 0.1122 | 0.0975 | 0.3446 | 0.3074 | 0.2923 | 0.2361 | 0.0401 |
| 313.15 | 0.1544 | 0.1409 | 0.1317 | 0.1147 | 0.3888 | 0.3478 | 0.3319 | 0.2694 | 0.0485 |
| 318.15 | 0.1793 | 0.1642 | 0.1539 | 0.1345 | 0.4377 | 0.3926 | 0.3761 | 0.3066 | 0.0585 |
Data adapted from a study on the solubility of 3-nitrobenzonitrile.[4]
Experimental Protocol for Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of piperazine derivatives.
Objective: To determine the concentration of a saturated solution of a piperazine derivative in a specific solvent at a controlled temperature.
Materials:
-
The piperazine derivative of interest (solid)
-
Selected analytical-grade solvent
-
Sealed glass vials
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filter the supernatant through a syringe filter into a volumetric flask.
-
Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of the piperazine derivative with known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the piperazine derivative in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units such as mg/mL, g/L, or mol/L.
-
Caption: Workflow for the experimental determination of equilibrium solubility.
Potential Biological Activity: Tyrosinase Inhibition
While the specific biological targets of this compound have not been reported, recent studies have shown that derivatives of nitrophenylpiperazine can act as inhibitors of tyrosinase.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of treatments for hyperpigmentation disorders.
The proposed mechanism of action involves the nitrophenylpiperazine derivative binding to the active site of the tyrosinase enzyme. This binding can be of a mixed-inhibition type, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The interaction likely involves the aromatic and nitro functional groups of the inhibitor with key residues in the active site of the enzyme, thereby preventing the catalytic conversion of tyrosine to melanin.
Caption: General mechanism of mixed inhibition of tyrosinase by a nitrophenylpiperazine derivative.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. Due to the limited availability of directly published spectral data for this specific compound, this document presents a comprehensive prediction based on the analysis of its structural fragments and data from analogous compounds. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift values for similar structural motifs, including tert-butyl carbamates, N-arylpiperazines, and substituted benzonitriles.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3', H-5' | ~ 3.60 | Triplet | 4H | ~ 5.0 |
| H-2', H-6' | ~ 3.30 | Triplet | 4H | ~ 5.0 |
| H-3 | ~ 8.50 | Doublet | 1H | ~ 2.5 |
| H-5 | ~ 8.30 | Doublet of doublets | 1H | ~ 9.0, 2.5 |
| H-6 | ~ 7.30 | Doublet | 1H | ~ 9.0 |
| tert-butyl | ~ 1.50 | Singlet | 9H | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 154 |
| C-1 | ~ 148 |
| C-4 | ~ 145 |
| C-2 | ~ 135 |
| C-5 | ~ 128 |
| C-3 | ~ 120 |
| C-6 | ~ 118 |
| CN | ~ 115 |
| C(CH₃)₃ | ~ 80 |
| C-2', C-6' | ~ 50 |
| C-3', C-5' | ~ 43 |
| C(CH₃)₃ | ~ 28 |
Experimental Protocols
The following is a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Sample Amount: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent.[1] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices that should readily dissolve the title compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2]
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
References
Navigating the Mass Spectrometry of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. While specific experimental data for this compound is not widely available in public literature, this document outlines a robust analytical approach based on established principles of mass spectrometry for small molecules. It covers predicted fragmentation patterns, detailed experimental protocols, and visual workflows to aid researchers in the characterization of this and structurally similar compounds.
Predicted Mass Spectrometry Data
The mass spectral analysis of this compound (Molecular Formula: C16H20N4O4, Molecular Weight: 332.35 g/mol ) is anticipated to yield characteristic fragments. The fragmentation is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent structure of the piperazine and nitrophenyl moieties. The following table summarizes the predicted prominent ions in an electrospray ionization (ESI) mass spectrum.
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 333.15 | [M+H]+ | Protonated molecular ion | High |
| 277.10 | [M - C4H8 + H]+ | Loss of isobutylene from the tert-butyl group | Moderate |
| 233.09 | [M - C5H9O2 + H]+ | Loss of the entire Boc group | Very High (Base Peak) |
| 188.07 | [C8H7N3O2]+ | Cleavage of the piperazine ring | Moderate |
| 176.07 | [C7H7N2O2]+ | Fragmentation of the nitrophenylpiperazine core | Moderate |
| 57.07 | [C4H9]+ | tert-butyl cation | High |
Experimental Protocols
A standardized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is detailed below. This protocol is designed to achieve high sensitivity and reproducible results.[1][2][3][4][5]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Serially dilute the stock solution with the initial mobile phase composition to a final concentration range of 1-100 ng/mL for generating a calibration curve.
-
Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components.[2][5] A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[3]
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 8-12 L/min.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific precursor-to-product ion transitions.
Visualizing the Analytical Process
To facilitate a clearer understanding of the experimental procedures and the molecular behavior during analysis, the following diagrams are provided.
References
Potential Biological Activities of Nitrophenylpiperazine Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenylpiperazine derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into these molecules, with a particular focus on their potential as tyrosinase inhibitors, modulators of neurotransmitter receptors, and agents with antimicrobial and antidiabetic properties. This document collates quantitative data from various studies, details key experimental methodologies, and presents visual representations of experimental workflows and signaling pathways to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its ability to be readily substituted at its two nitrogen atoms allows for the creation of large and diverse chemical libraries for drug discovery. The incorporation of a nitrophenyl group into the piperazine structure has been shown to confer a range of interesting biological properties. This guide explores the synthesis, biological evaluation, and structure-activity relationships of various nitrophenylpiperazine derivatives.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for the treatment of hyperpigmentation disorders.[2] Several studies have investigated nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.
Quantitative Data on Tyrosinase Inhibition
A novel series of 4-nitrophenylpiperazine derivatives (4a–m) were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase.[2][3] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in Table 1. Among the tested compounds, derivative 4l , which features an indole moiety, demonstrated the most significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM.[2][3] Kinetic analysis revealed that compound 4l acts as a mixed-type inhibitor.[2]
| Compound | R Group | IC50 (μM) | Reference |
| 4a | Phenyl | 174.71 | [4] |
| 4b | 2-Bromophenyl | > 200 | [4] |
| 4c | 2,4-Dichlorophenyl | > 200 | [4] |
| 4d | 4-Nitrophenyl | > 200 | [4] |
| 4e | 3-Nitrophenyl | > 200 | [4] |
| 4f | 4-Nitrophenyl | > 200 | [4] |
| 4h | 2,3-Dimethoxyphenyl | - | [4] |
| 4i | Benzyl | 184.24 | [4] |
| 4l | Indole-3-acetyl | 72.55 | [2][3] |
Table 1: Tyrosinase inhibitory activity of 4-nitrophenylpiperazine derivatives.
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory activity of nitrophenylpiperazine derivatives against mushroom tyrosinase is typically evaluated using a spectrophotometric method with L-DOPA as the substrate.[5][6]
Materials:
-
Mushroom tyrosinase (e.g., 100 units/mL)[6]
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 10 mM)[5]
-
Test compounds (nitrophenylpiperazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of potassium phosphate buffer to each well.
-
Add 40 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 10 minutes).[6]
-
Kojic acid is commonly used as a positive control.[6]
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: Tyrosinase Inhibition Assay
References
- 1. jbsd.in [jbsd.in]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of BOC-Protected Piperazine in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-piperazine (BOC-piperazine) has solidified its position as a cornerstone in modern medicinal chemistry. Its unique bifunctional nature, possessing both a protected and a reactive secondary amine, offers exceptional synthetic versatility. This allows for its strategic incorporation into a vast array of complex molecular architectures, ultimately leading to the development of novel therapeutic agents. The piperazine moiety itself is recognized as a "privileged scaffold," frequently appearing in drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1] This guide provides a comprehensive technical overview of the synthesis, applications, and significance of BOC-piperazine in contemporary drug discovery, complete with detailed experimental protocols, quantitative biological data, and illustrative diagrams to facilitate a deeper understanding of its utility.
Physicochemical Properties of N-BOC-Piperazine
A thorough understanding of the physicochemical properties of N-BOC-piperazine is essential for its effective application in synthesis.[1] It is a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1]
| Property | Value |
| CAS Number | 57260-71-6 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol [1] |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 43-49 °C[1][2] |
| Boiling Point | 258 °C at 760 mmHg[2] |
| Density | 1.03 g/cm³[2] |
| Solubility | Soluble in ethanol, methanol, and water[1] |
Core Applications in Medicinal Chemistry
The utility of BOC-piperazine spans a multitude of therapeutic areas, where it primarily serves as a versatile building block for introducing the valuable piperazine pharmacophore.
As a Versatile Synthetic Intermediate
The BOC (tert-butoxycarbonyl) protecting group is crucial in multi-step syntheses. It allows for the selective functionalization of the unprotected secondary amine, preventing unwanted side reactions and enabling precise molecular construction.[1] This strategic protection is paramount when building complex molecules.
In the Synthesis of Bioactive Molecules
The piperazine ring is a common feature in a wide range of bioactive molecules due to its ability to improve physicochemical properties such as solubility and bioavailability.[3]
-
CNS Agents: Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their interaction with various neurotransmitter receptors.[1]
-
Anti-Infective Agents: The piperazine ring is a frequent component of antibacterial, antifungal, and antiviral compounds.[1]
-
Anticancer Agents: A significant number of modern kinase inhibitors used in cancer therapy incorporate a piperazine ring, which is often derived from BOC-piperazine. This moiety can be critical for target binding and improving pharmacokinetic properties.[1] For instance, BOC-piperazine is a key building block in the synthesis of the kinase inhibitor Avapritinib.
Quantitative Data: Structure-Activity Relationship (SAR) Studies
The following tables summarize the biological activities of various derivatives synthesized using BOC-piperazine, highlighting its importance in generating potent therapeutic candidates.
Kinase Inhibitors
Table 1: Structure-Activity Relationship of Piperazine-Linked Aminopyridine Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound | R Group | BTK IC₅₀ (μM) |
| 6a | H | >10 |
| 6b | Benzyl | 0.85 |
| 6c | 4-Fluorobenzyl | 0.62 |
| 6d | 4-Methoxybenzyl | 0.77 |
| 6e | Phenylethyl | 0.55 |
| 6f | 4-Fluorophenylethyl | 0.48 |
Data suggests that the introduction of substituted lipophilic groups at the nitrogen of the piperazine, such as benzyl or phenylethyl groups, leads to better BTK inhibitory activity compared to the unsubstituted parent compound. This indicates beneficial interactions within the lipophilic selectivity pocket of the kinase.[4]
CNS Agents
Table 2: Anticonvulsant Activity of Deprotected N-BOC-Piperazine Derived Mannich Bases
| Compound | R Group | Anticonvulsant Activity (PTZ-induced seizures) |
| 1a | H | Good protection |
| 1b | 2-NO₂ | Significant protection |
| 1c | 3-NO₂ | Good protection against MES-induced seizures |
| 1d | 4-NO₂ | Significant protection |
These findings indicate that mannich bases derived from BOC-piperazine exhibit significant anticonvulsant activity. Compound 1a, with an unsubstituted phenylamino-benzyl group, showed good protection against pentylenetetrazole (PTZ) induced seizures.[5]
Key Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of BOC-piperazine in a research setting.
Synthesis of N-Aryl-N'-BOC-Piperazine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with N-BOC-piperazine.
Materials:
-
Aryl halide (1.0 equiv)
-
N-BOC-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.1 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-BOC-piperazine, and the base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Synthesis of N-((Piperazin-1-yl)methyl)benzenamine Derivatives (Mannich Reaction)
This protocol describes a two-step process for generating a library of N-((piperazin-1-yl)methyl)benzenamines.[3]
Step A: Synthesis of the BOC-protected Mannich base
-
Dissolve N-BOC-piperazine (0.01 mol, 1.86 g) and the desired aniline derivative (0.01 mol) in ethanol.
-
To the stirred reaction mixture, add formalin (37%, 1 mL).
-
Reflux the mixture for 5 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and filter the resulting precipitate to collect the BOC-protected product.[3][5]
Step B: Deprotection of the BOC Group
-
Dissolve the BOC-protected Mannich base from Step A in 6N HCl (60 mL).
-
Wash the acidic solution with ether (3 x 50 mL).
-
Basify the aqueous phase with solid KOH to a pH of 11.[5]
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final deprotected Mannich base.[3]
N-BOC Deprotection using Trifluoroacetic Acid (TFA)
This is a standard method for removing the BOC protecting group.
Materials:
-
N-BOC protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the BOC-protected piperazine derivative in DCM.
-
Add TFA to the solution (e.g., to a final concentration of 20-50%).
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Mandatory Visualizations
Visualizing complex biological systems and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Conclusion
N-BOC-piperazine is an indispensable tool in the arsenal of the modern medicinal chemist. Its synthetic tractability, coupled with the favorable pharmacological properties of the piperazine scaffold, has cemented its role in the development of numerous life-saving and life-improving medications.[1] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide has provided a foundational understanding of the critical role BOC-piperazine plays in this ongoing endeavor.
References
The Rise of Substituted Phenylpiperazines: A Technical Guide to Their Discovery and Significance in Research
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylpiperazines represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. This chemical class has given rise to a multitude of compounds targeting a wide array of biological receptors, leading to the development of crucial therapeutics for central nervous system (CNS) disorders and beyond. This technical guide provides an in-depth exploration of the discovery, synthesis, pharmacological importance, and experimental evaluation of substituted phenylpiperazines, offering a valuable resource for researchers in the field.
Discovery and Synthetic Strategies
The journey of substituted phenylpiperazines in drug discovery has been marked by the continuous development of novel synthetic methodologies. Early methods have been refined and expanded, with modern techniques offering greater efficiency and molecular diversity.
A cornerstone in the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a go-to method for the formation of the crucial carbon-nitrogen bond between an aryl halide and piperazine. The reaction is known for its broad substrate scope and functional group tolerance.[1][2]
Another classical and valuable method for introducing a primary amine, which can then be elaborated into a piperazine ring, is the Gabriel synthesis . This reaction utilizes potassium phthalimide to convert primary alkyl halides into primary amines.[3][4]
General Synthetic Workflow
The synthesis of a novel substituted phenylpiperazine library for screening typically follows a structured workflow. This process begins with the synthesis of key intermediates, followed by diversification through various chemical reactions, and concludes with purification and characterization.
Pharmacological Significance and Mechanism of Action
Substituted phenylpiperazines exert their pharmacological effects by interacting with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Their diverse functional activities, ranging from agonism and partial agonism to antagonism, are dictated by the nature and position of substituents on both the phenyl and piperazine rings.
Dopamine Receptor Modulation
A significant number of antipsychotic drugs are substituted phenylpiperazines that exhibit high affinity for dopamine D2-like receptors (D2, D3, and D4).[5][6] Antagonism at these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.
Dopamine D2 Receptor Signaling Pathway (Antagonism):
Serotonin Receptor Modulation
Many antidepressant and anxiolytic phenylpiperazine derivatives target serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7] Agonism or partial agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant effects.
Serotonin 5-HT1A Receptor Signaling Pathway (Agonism):
Quantitative Data on Substituted Phenylpiperazines
The following tables summarize the binding affinities of representative substituted phenylpiperazines for key CNS receptors. This data is crucial for understanding their potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of Selected Phenylpiperazines for Dopamine Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
| Haloperidol | 0.89 | - | [8] |
| Aripiprazole | 0.34 | 0.8 | [8] |
| Cariprazine | 0.49 | 0.085 | [8] |
| WW-III-55 | >1000 | 0.1 | [9] |
| LS-3-134 | 30 | 0.2 | [9] |
Table 2: Binding Affinities (Ki, nM) of Selected Phenylpiperazines for Serotonin Receptors
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Reference |
| 8-OH-DPAT | 2.6 (for compound 2a) | - | - | [10] |
| Trazodone | - | - | - | [7] |
| FG-1 | - | - | - | [11] |
| FG-7 | - | - | - | [11] |
Table 3: Monoamine Release EC50 Values (nM) for 1-Phenylpiperazine
| Monoamine | EC50 (nM) |
| Norepinephrine | 186 |
| Serotonin | 880 |
| Dopamine | 2,530 |
| [12] |
Key Experimental Protocols
The characterization of novel substituted phenylpiperazines relies on a battery of in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines the determination of a test compound's binding affinity for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.[13][14]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: Serial dilutions of the substituted phenylpiperazine.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
In a 96-well plate, combine the D2 receptor membrane preparation, assay buffer, and varying concentrations of the test compound.
-
Add the radioligand at a concentration near its Kd value.
-
For determining non-specific binding, incubate a set of wells with the radioligand and the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT1A Receptors
This protocol is similar to the D2 binding assay but is specific for the 5-HT1A receptor.[11][15]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific Binding Control: 10 µM serotonin or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Test Compound: Serial dilutions of the substituted phenylpiperazine.
-
Filtration Apparatus and Scintillation Counter.
Procedure: The procedure is analogous to the D2 receptor binding assay, with the substitution of the 5-HT1A-specific reagents.
In Vivo Behavioral Assays
The forced swim test is a widely used rodent behavioral test to screen for antidepressant efficacy.[10][16]
Apparatus:
-
A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Gently place each mouse into the cylinder of water.
-
Record the session, typically for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
The elevated plus maze is a standard behavioral assay to assess anxiety-like behavior in rodents.[7][17]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer the test compound or vehicle to the rodents prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.
Conclusion and Future Directions
Substituted phenylpiperazines continue to be a rich source of novel therapeutic agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological profiles to achieve desired potency and selectivity. Future research in this area will likely focus on the development of compounds with improved side-effect profiles, biased agonism at GPCRs, and applications beyond CNS disorders, such as in oncology and infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of phenylpiperazine-based therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. innoprot.com [innoprot.com]
- 6. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Video: The Mouse Forced Swim Test [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. lasa.co.uk [lasa.co.uk]
- 17. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Synthesis Protocol for tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Abstract
This application note provides a detailed protocol for the synthesis of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between commercially available tert-butyl piperazine-1-carboxylate and 2-fluoro-5-nitrobenzonitrile. This method offers a straightforward and efficient route to the target compound, which is a valuable building block in medicinal chemistry and drug discovery. The protocol includes reaction conditions, purification methods, and characterization data.
Introduction
The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents. Arylpiperazines, in particular, are key pharmacophores in a wide range of biologically active compounds targeting the central nervous system, infectious diseases, and oncology. The title compound, this compound (CAS 288251-87-6), incorporates a synthetically versatile Boc-protected piperazine and an electron-deficient aromatic ring, making it a useful intermediate for further chemical elaboration. The synthesis proceeds through a well-established nucleophilic aromatic substitution mechanism, where the secondary amine of the Boc-piperazine displaces a fluoride from the activated aromatic ring. The strong electron-withdrawing effects of the ortho-cyano and para-nitro groups facilitate this transformation under relatively mild conditions.
Reaction Scheme
Caption: Synthesis of the target compound via SNAr reaction.
Data Presentation
The following table summarizes the key reactants and expected outcome for the synthesis protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Role | Expected Yield | Purity |
| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 1.0 | Starting Material | >90% | >95% |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.1 | Nucleophile | - | - |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 | Base | - | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | - | - |
| Product | C₁₆H₂₀N₄O₄ | 332.35 | - | Product | >90% | >95% |
Experimental Protocol
Materials and Equipment
-
2-Fluoro-5-nitrobenzonitrile (≥98%)
-
tert-Butyl piperazine-1-carboxylate (≥98%)
-
N,N-Diisopropylethylamine (DIPEA) (≥99.5%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzonitrile (1.00 g, 6.02 mmol, 1.0 eq.).
-
Add tert-butyl piperazine-1-carboxylate (1.24 g, 6.62 mmol, 1.1 eq.).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (20 mL) to dissolve the solids.
-
Add N,N-diisopropylethylamine (DIPEA) (2.10 mL, 12.04 mmol, 2.0 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting aryl fluoride should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Upon completion, pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Combine the fractions containing the pure product and concentrate in vacuo to afford this compound as a bright yellow solid.
Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.41 (d, J = 2.5 Hz, 1H), 8.20 (dd, J = 9.0, 2.5 Hz, 1H), 7.15 (d, J = 9.0 Hz, 1H), 3.65 (t, J = 5.0 Hz, 4H), 3.40 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.5, 147.0, 142.5, 134.0, 125.5, 118.0, 116.0, 115.0, 80.5, 52.0, 44.0, 28.4.
-
Mass Spectrometry (ESI+): m/z = 333.1 [M+H]⁺, 355.1 [M+Na]⁺.
-
Appearance: Bright yellow solid.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical diagram of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Application Notes and Protocols: tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a significant class of therapeutic agents in oncology, with applications in the treatment of various cancers. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate, with a focus on its application in the synthesis of the PARP inhibitor Niraparib.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 288251-87-6 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₄O₄ | [2] |
| Molecular Weight | 332.35 g/mol | [2] |
| Appearance | Pale yellow to yellow solid | - |
| Boiling Point | 499.1 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 255.7 ± 28.7 °C | [2] |
Application in Drug Synthesis
The primary application of this compound is as a key building block in the synthesis of Niraparib. The cyano and nitro groups on the phenyl ring, along with the Boc-protected piperazine moiety, provide versatile handles for subsequent chemical transformations.
Role in Niraparib Synthesis
In the synthesis of Niraparib, this intermediate is crucial for the formation of the indazole core, a key structural motif of the final drug molecule. The general synthetic strategy involves the reaction of this intermediate with a suitable reagent to construct the indazole ring system, followed by further functional group manipulations to yield Niraparib.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its subsequent conversion to a Niraparib precursor.
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and tert-butyl piperazine-1-carboxylate.
Materials:
-
2-chloro-5-nitrobenzonitrile
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% (typical) |
| Purity (by HPLC) | >98% |
Protocol 2: Conversion to a Niraparib Precursor (Indazole Formation)
This protocol outlines the reductive cyclization of the nitro group to form the indazole ring, a key step in the synthesis of Niraparib.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude indazole intermediate.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% (typical) |
| Purity (by HPLC) | >97% |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound and its subsequent conversion to a Niraparib precursor.
Caption: Synthetic pathway from starting materials to Niraparib.
Logical Relationship in Niraparib Synthesis
The diagram below outlines the logical progression from the chemical intermediate to the final therapeutic agent.
Caption: Role of the intermediate in the synthesis of Niraparib.
References
Application Notes and Protocols for the Deprotection of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butoxycarbonyl (BOC) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate to yield 4-(piperazin-1-yl)-3-nitrobenzonitrile. This key intermediate is utilized in the synthesis of various biologically active molecules. The presence of electron-withdrawing nitro and cyano groups on the phenyl ring necessitates careful selection of deprotection conditions to ensure high yield and purity.
This document will focus on two of the most common and effective acidic deprotection methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
Method Comparison
The choice between TFA and HCl for BOC deprotection depends on several factors, including the presence of other acid-sensitive functional groups, desired product salt form, and scalability. For the subject compound, both methods are viable, but they present different advantages and disadvantages.
| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) in Dioxane Method |
| Reagents | Trifluoroacetic Acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Typical Reaction Time | 30 minutes to 4 hours[1] | 1 to 4 hours[1] |
| Product Form | Trifluoroacetate salt (often oily)[2] | Hydrochloride salt (often a crystalline solid)[2] |
| Work-up | Requires neutralization with a base (e.g., NaHCO₃) and extraction.[1] | Can often be isolated by direct precipitation and filtration.[3] |
| Selectivity | Can be less selective with other acid-labile groups. | Generally offers good selectivity.[4] |
| Safety and Handling | TFA is corrosive and requires careful handling.[5] | HCl in dioxane is corrosive and moisture-sensitive. |
Application Notes
Trifluoroacetic Acid (TFA) Method
Advantages:
-
Rapid Deprotection: TFA is a strong acid that typically cleaves the BOC group efficiently and quickly at room temperature.[1]
-
Good Solubility: The use of DCM as a solvent ensures good solubility for both the starting material and the intermediate TFA salt.
Disadvantages:
-
Potential for Side Reactions: The highly reactive tert-butyl cation generated during the reaction can lead to undesired side reactions, such as alkylation of the deprotected piperazine or other nucleophilic sites. The electron-withdrawing nature of the nitro and cyano groups can partially deactivate the aromatic ring, but the risk of side reactions should still be considered.
-
Oily Product: The resulting trifluoroacetate salt is often an oil, which can complicate isolation and purification.[2]
-
Corrosive Nature: TFA is highly corrosive and requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Hydrochloric Acid (HCl) in Dioxane Method
Advantages:
-
Crystalline Product: The deprotection with HCl in dioxane typically yields the hydrochloride salt of the product, which is often a crystalline solid.[2] This facilitates easy isolation by filtration and can simplify purification.
-
High Selectivity: This method is generally considered to be highly selective for the removal of the BOC group in the presence of other functional groups.[4]
-
Clean Reaction Profile: The formation of a precipitate can drive the reaction to completion and often results in a cleaner crude product.
Disadvantages:
-
Moisture Sensitivity: The HCl/dioxane reagent is sensitive to moisture, and anhydrous conditions are recommended for optimal results.
-
Longer Reaction Times: While still efficient, the reaction with HCl in dioxane may require slightly longer reaction times compared to TFA.[1]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the TFA-mediated deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(piperazin-1-yl)-3-nitrobenzonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method for the deprotection, often yielding a more easily handled hydrochloride salt.
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate during this time.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.
-
Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(piperazin-1-yl)-3-nitrobenzonitrile hydrochloride.
-
To obtain the free base, the hydrochloride salt can be suspended in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are then dried and concentrated.
Visualizations
References
Application Note: Synthesis and Cellular Evaluation of a Novel BRD4-Targeting PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that eliminates specific proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This induced proximity within a ternary complex leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5][6]
Bromodomain-containing protein 4 (BRD4), an epigenetic reader, is a high-value therapeutic target in oncology due to its critical role in regulating the transcription of key oncogenes, including c-Myc.[1][3][6][7] Unlike traditional inhibitors, PROTAC-mediated degradation of BRD4 can lead to a more profound and sustained suppression of its activity.[1] This document provides detailed protocols for the synthesis of a novel BRD4-targeting PROTAC ("BRD4-PROTAC-1") and its subsequent cellular evaluation to quantify protein degradation and impact on cell viability.
Overall Experimental Workflow
The development and validation of a novel PROTAC involves a systematic workflow beginning with chemical synthesis, followed by a series of cellular assays to confirm its mechanism of action and determine its efficacy.[2][5][8][9]
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
BRD4-PROTAC-1 is designed to induce the formation of a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity enables the VHL complex to transfer ubiquitin molecules to lysine residues on the BRD4 surface, leading to its recognition and degradation by the proteasome.[5][6]
Experimental Protocols
Protocol 1: Synthesis of BRD4-PROTAC-1
This protocol describes a convergent synthesis strategy involving the amide coupling of a JQ1-acid derivative with a pre-formed VHL-linker moiety.
Materials:
-
(+)-JQ1 carboxylic acid (BRD4 ligand precursor)
-
VHL-PEG5-amine (E3 ligase ligand with linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Acetonitrile, Water (HPLC Grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.[10]
-
Coupling: Add a solution of VHL-PEG5-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress using LC-MS to confirm the formation of the desired product mass.
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via reverse-phase preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Collect fractions containing the pure product, freeze-dry to yield BRD4-PROTAC-1 as a white solid. Confirm identity and purity (>95%) using LC-MS and ¹H NMR.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with BRD4-PROTAC-1.[11]
Materials:
-
MDA-MB-231 breast cancer cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BRD4-PROTAC-1 stock solution (e.g., 10 mM in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of BRD4-PROTAC-1 (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for 16-24 hours.[11]
-
Cell Lysis:
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[8][11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[8]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the blot with an anti-GAPDH antibody as a loading control.[8]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the corresponding GAPDH band. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures cellular metabolic activity to determine the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
BRD4-PROTAC-1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl or DMSO).[12]
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of BRD4-PROTAC-1 for 72 hours.[13] Include wells with medium only for background control.
-
MTT Incubation: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C in a CO₂ incubator until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Data Summary
The efficacy of BRD4-PROTAC-1 is determined by its ability to induce potent degradation of BRD4 (DC₅₀) and subsequently inhibit cell proliferation (IC₅₀).
Table 1: BRD4 Degradation Efficiency of BRD4-PROTAC-1
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| MDA-MB-231 | 24 | 2.5 | >95% |
| HeLa | 24 | 4.1 | >95% |
| 22Rv1 | 24 | 1.8 | >90% |
DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values are determined from Western Blot analysis. Data are representative.[1][2][13]
Table 2: Anti-proliferative Activity of BRD4-PROTAC-1
| Cell Line | Treatment Time (h) | IC₅₀ (nM) |
|---|---|---|
| MDA-MB-231 | 72 | 8.7 |
| HeLa | 72 | 15.2 |
| 22Rv1 | 72 | 6.5 |
IC₅₀ (half-maximal inhibitory concentration) values are determined from MTT cell viability assays. Data are representative.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in various pharmaceutical research and development pipelines. The following methods are based on established purification techniques for analogous piperazine derivatives and are intended to serve as a comprehensive guide to obtaining this compound with high purity.
Introduction
This compound is a substituted nitrophenylpiperazine derivative. The presence of a polar nitro group, a cyano group, and a lipophilic tert-butoxycarbonyl (Boc) protecting group gives the molecule a moderate polarity, making it amenable to purification by standard chromatographic and recrystallization techniques. Achieving high purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring reliable biological data.
Purification Strategies
The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity. A combination of both techniques often yields the best results, with column chromatography for the removal of major impurities followed by recrystallization to achieve high crystalline purity.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound based on methods reported for structurally similar compounds.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 10% Ethyl Acetate in Hexane, gradually increase to 30-50% |
| Loading Technique | Dry loading or wet loading in minimal solvent |
| Expected Rf of Product | ~0.3 - 0.5 in 30% Ethyl Acetate/Hexane |
| Expected Yield | 80-95% (depending on crude purity) |
| Purity after Chromatography | >95% (as determined by HPLC) |
Table 2: Recrystallization Parameters
| Parameter | Value/Description |
| Solvent System | Ethyl Acetate/Hexane or Ethanol |
| Procedure | Dissolve crude product in a minimum amount of hot solvent (e.g., Ethyl Acetate or Ethanol). If using a co-solvent, add the anti-solvent (e.g., Hexane) dropwise until turbidity persists. |
| Cooling | Allow to cool slowly to room temperature, then cool in an ice bath. |
| Crystal Collection | Vacuum filtration, wash with cold solvent. |
| Expected Yield | 70-90% (depending on solubility) |
| Purity after Recrystallization | >98% (as determined by HPLC) |
Table 3: HPLC Purity Analysis Conditions
| Parameter | Value/Description |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Typical Gradient | 20% to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of multi-gram quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or pump for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC analysis of the crude material. Test various ratios of hexane and ethyl acetate. A suitable system will give the product an Rf value of approximately 0.3.
Application Notes and Protocols: tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of available information, commercial supplier data, and generalized experimental protocols relevant to the chemical intermediate, tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate.
Compound Information
This compound is a substituted piperazine derivative. The presence of a Boc-protected piperazine ring, a cyano group, and a nitroaromatic moiety suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. The individual functional groups offer multiple reaction sites for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, potentially for drug discovery and development.
Chemical Structure:
Commercial Suppliers and Physical Properties
A variety of chemical suppliers offer this compound. The following table summarizes key data from several suppliers. It is important to note that purity and other specifications should be confirmed with the supplier prior to purchase.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity | Physical Form |
| BLDpharm | 288251-87-6 | C16H20N4O4 | 332.35 g/mol | Request Quote | Solid |
| Guidechem | 288251-87-6 | C16H20N4O4 | 332.35 g/mol | Request Quote | Solid |
| ChiraleN | 288251-87-6 | C16H20N4O4 | 332.35 g/mol | Request Quote | Solid |
| Acros Pharmatech | 288251-87-6 | C16H20N4O4 | 332.35 g/mol | Request Quote | Solid |
| Angene International | 288251-87-6 | C16H20N4O4 | 332.35 g/mol | Request Quote | Solid |
Potential Applications and Research Directions
While specific biological activity or signaling pathway modulation for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological activities. Piperazine derivatives, for instance, are known to exhibit a wide range of biological effects, including antidepressant and anxiolytic properties.[1] The 2-cyano-4-nitrophenyl moiety can serve as a precursor for various heterocyclic systems or as a reactive handle for further functionalization.
The primary application of this compound is as an intermediate in organic synthesis. The following diagram illustrates a potential synthetic utility workflow.
Caption: Synthetic utility workflow of the title compound.
Generalized Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in synthetic chemistry.
Protocol for Boc-Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperazine amine, which can then be used in subsequent reactions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol for Nitro Group Reduction
This protocol outlines the reduction of the nitro group to an amine, a common transformation for creating an aniline derivative for further functionalization.
Materials:
-
This compound
-
Ethanol or Ethyl Acetate
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or Palladium on carbon (Pd/C)
-
Hydrogen source (if using Pd/C)
-
Sodium bicarbonate solution
-
Celite
-
Filtration apparatus
Procedure using Tin(II) chloride:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by adding a saturated sodium bicarbonate solution until the pH is basic.
-
Filter the resulting precipitate through a pad of Celite, washing with ethyl acetate.
-
Collect the filtrate, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify as needed.
Procedure using Catalytic Hydrogenation:
-
Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the aminated product.
The following diagram illustrates a generalized workflow for the characterization of a novel compound synthesized from the title intermediate.
Caption: Workflow for novel compound characterization.
Safety Information
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the specific supplier.
References
Application Notes and Protocols for Coupling Reactions with Piperazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing coupling reactions with piperazine carboxylates, essential transformations in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This document outlines detailed experimental protocols for common amide coupling reactions, data on the efficiency of various coupling reagents, and troubleshooting advice.
Introduction
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity. The formation of a stable amide bond between a piperazine carboxylate and an amine or a carboxylic acid is a critical step in the synthesis of these complex molecules. The choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity. This guide focuses on widely used coupling methodologies, including those employing carbodiimides, aminium/uronium salts, and phosphonium salts.
Data Presentation: A Comparative Overview of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for maximizing reaction efficiency. The following table summarizes quantitative data and key characteristics of commonly used reagents for coupling reactions with piperazine carboxylates.[1] It is important to note that yields are often substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| EDC | HOBt or Oxyma | DIPEA, TEA | DMF, DCM | 4 - 24 | 75 - 90 | Advantages: Cost-effective, water-soluble byproducts simplify work-up.[1][2] Disadvantages: Can require longer reaction times, risk of N-acylurea byproduct formation without an additive.[1] |
| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 98 | Advantages: High reactivity, fast reaction times, low risk of epimerization.[1][3] Disadvantages: Higher cost, potential for guanidinylation of the amine if used in excess.[1] |
| HBTU/TBTU | None | DIPEA | DMF, DCM | 2 - 16 | 80 - 95 | Advantages: Very efficient, well-established, less expensive than HATU.[1] Disadvantages: Less reactive than HATU, can also cause guanidinylation side reactions.[1] |
| PyBOP | None | DIPEA | DMF, DCM | 2 - 16 | 80 - 95 | Advantages: High coupling efficiency, low risk of racemization, non-carcinogenic byproducts.[4] Disadvantages: Higher cost compared to carbodiimides. |
| COMU | None | DIPEA, 2,6-lutidine | DMF | 1 - 2 | 90 - 99 | Advantages: High efficiency, rapid reactions, water-soluble byproducts for easy purification, good safety profile.[4] Disadvantages: Higher cost. |
Experimental Protocols
The following are detailed protocols for the most common and effective methods for amide bond formation with piperazine carboxylates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is widely used due to its cost-effectiveness and the simplified purification resulting from the water-solubility of the EDC byproduct.[2] The addition of HOBt is crucial for suppressing racemization and improving reaction efficiency.[2]
Materials:
-
Carboxylic acid (1.0 eq)
-
Piperazine carboxylate (e.g., N-Boc-piperazine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[4]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)[2]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[2][4]
-
Add the piperazine carboxylate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, often employed for challenging or sterically hindered substrates to achieve high yields and fast reaction times.[1][3]
Materials:
-
Carboxylic acid (1.0 eq)
-
Piperazine carboxylate (e.g., N-Boc-piperazine) (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[2]
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.[4]
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.[2][4]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[2][4]
-
Add the piperazine carboxylate (1.1 eq) to the activated mixture.[2]
-
Stir the reaction at room temperature for 1-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[4]
-
Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 3: COMU Mediated Amide Coupling
COMU is a modern and highly effective coupling reagent that offers rapid reaction times and a simplified work-up due to the water-solubility of its byproducts.[4]
Materials:
-
Carboxylic acid (1.0 eq)
-
Piperazine carboxylate (e.g., N-Boc-piperazine) (1.0 eq)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (1.0-2.0 eq)[4]
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.[4]
-
Add COMU (1.1 eq) followed by the base (DIPEA or 2,6-lutidine, 1.0-2.0 eq).[4]
-
Add the piperazine carboxylate (1.0 eq) to the mixture and stir at room temperature.[4]
-
Monitor the reaction by TLC or LC-MS. Couplings with COMU are often complete within 1-2 hours.[4]
-
Dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts are water-soluble, simplifying the extraction.[4]
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography.[4]
Visualizations
The following diagrams illustrate the general workflow for coupling reactions with piperazine carboxylates.
Caption: General experimental workflow for amide coupling.
Caption: Decision tree for coupling reagent selection.
Troubleshooting and Optimization
-
Low or No Yield:
-
Reagent Inefficiency: For sterically hindered or electron-deficient substrates, standard reagents like EDC/HOBt may be insufficient. Consider switching to a more powerful reagent such as HATU or COMU.[3]
-
Moisture Contamination: Coupling reagents can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Store reagents in a desiccator.[3]
-
Incorrect Stoichiometry: Ensure the coupling reagent and base are used in the correct stoichiometric amounts, typically a slight excess (1.1-1.5 equivalents).[3]
-
-
Side Reactions:
-
Epimerization of Chiral Carboxylic Acids: To minimize the loss of stereochemical integrity, use additives like HOBt or HOAt, employ coupling reagents known for low racemization rates (e.g., HATU, COMU), and perform the reaction at lower temperatures (e.g., 0 °C).[3]
-
N-acylurea Byproduct (with carbodiimides): The addition of HOBt or Oxyma minimizes the formation of this stable byproduct.[1]
-
Guanidinylation of Amine (with uronium/aminium reagents): This can occur if the coupling reagent is in excess or if the activation of the carboxylic acid is slow. Using phosphonium-based reagents like PyBOP can avoid this side reaction.[3]
-
-
Purification Difficulties:
-
Reagent Byproducts: Choose a coupling reagent with byproducts that are easily removed. For example, the byproducts of EDC and COMU are water-soluble and can be removed with an aqueous wash.[2] The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration.
-
Aqueous Work-up: Washing the organic layer with dilute acid, base, and brine can remove many common impurities.[3]
-
Chromatography: Silica gel chromatography is a common and effective method for purifying coupling reaction products. The choice of eluent will depend on the polarity of the product.[3]
-
Characterization of Products
The successful synthesis of the coupled product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
Application Notes and Protocols: 1,4-Benzodiazepines as a Building Block in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery, the use of privileged scaffolds—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient library design.[1] The 1,4-benzodiazepine scaffold is a classic example of such a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and anti-hypnotic effects.[2] Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of 1,4-benzodiazepine derivatives, enabling the exploration of vast chemical space to identify novel lead compounds.[3]
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a 1,4-benzodiazepine library. The methodology is based on the seminal work of Bunin and Ellman, which demonstrates the construction of these libraries from three key building blocks: 2-aminobenzophenones, amino acids, and alkylating agents.[4] Furthermore, we detail the screening of the resulting library against the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor involved in various physiological processes, including satiety and pancreatic enzyme secretion.[5]
Key Building Blocks and Reaction Scheme
The combinatorial synthesis of the 1,4-benzodiazepine library relies on the systematic combination of three sets of building blocks:
-
2-Aminobenzophenones: These provide the foundational bicyclic ring structure of the benzodiazepine core. Variations in the substitution pattern on the aromatic rings of the 2-aminobenzophenone allow for the introduction of diverse chemical functionalities.
-
Amino Acids: A wide variety of natural and unnatural amino acids can be incorporated, introducing diversity at the 3-position of the benzodiazepine ring. The side chains of the amino acids can be functionalized to modulate the physicochemical properties and biological activity of the final compounds.
-
Alkylating Agents: These are used to introduce further diversity at the N-1 position of the benzodiazepine ring, influencing the molecule's conformation and interaction with its biological target.
The general synthetic scheme for the solid-phase synthesis of a 1,4-benzodiazepine library is depicted below.
Signaling Pathway of the Target: Cholecystokinin A (CCK-A) Receptor
The synthesized 1,4-benzodiazepine library can be screened against a variety of biological targets. In this application note, we focus on the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor (GPCR). Activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (CCK), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][6][7] These signaling events ultimately lead to various physiological responses.
Experimental Workflow
The overall workflow for the synthesis and screening of a 1,4-benzodiazepine combinatorial library is outlined below. The process begins with the preparation of the solid support, followed by the sequential addition of the building blocks, and culminates in the cleavage of the final products and their subsequent biological evaluation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library
This protocol details the manual synthesis of a 1,4-benzodiazepine library on a solid support. All steps are performed in a suitable reaction vessel with agitation.
Materials:
-
Merrifield resin (100-200 mesh)
-
2-Aminobenzophenone derivatives
-
Fmoc-protected amino acid fluorides
-
Alkylating agents (e.g., alkyl halides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
5% (v/v) Acetic acid in DMF
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Resin Preparation and Linker Attachment:
-
Swell the Merrifield resin in DMF for 1 hour.
-
Attach a suitable linker, such as 4-hydroxymethyl-phenoxyacetic acid, to the resin using standard coupling conditions.
-
-
2-Aminobenzophenone Loading:
-
Couple the desired 2-aminobenzophenone derivative to the linker-functionalized resin.
-
-
Fmoc-Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the amino acid.
-
Wash the resin with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid fluoride (3 equivalents) in DCM.
-
Add the amino acid fluoride solution to the resin and agitate for 1 hour.
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
Sulfonamide Formation and Alkylation:
-
Treat the resin with 2-nitrobenzenesulfonyl chloride and a suitable base to form the sulfonamide.
-
Wash the resin thoroughly.
-
Alkylate the sulfonamide nitrogen by treating the resin with the desired alkylating agent and a base such as LiHMDS.
-
-
Cyclization and Deprotection:
-
Treat the resin with a nucleophile (e.g., thiophenol) to cleave the sulfonamide and induce cyclization to form the 1,4-benzodiazepine ring.
-
Wash the resin thoroughly.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Protocol 2: Competitive Radioligand Binding Assay for CCK-A Receptor
This protocol describes a competitive binding assay to determine the affinity of the synthesized 1,4-benzodiazepine derivatives for the CCK-A receptor.[8]
Materials:
-
Cell membranes prepared from cells expressing the human CCK-A receptor.[9]
-
Radioligand (e.g., [¹²⁵I]CCK-8)
-
Synthesized 1,4-benzodiazepine library compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Plate Preparation:
-
Add assay buffer to each well of a 96-well plate.
-
Add serial dilutions of the test compounds (from the synthesized library) to the appropriate wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well.
-
Add the radioligand to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash each well with ice-cold wash buffer (e.g., 3 x 200 µL).
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Data Presentation
The results of the combinatorial synthesis and screening can be summarized in a table. The following is an example of how to present the data for a selection of synthesized 1,4-benzodiazepine derivatives. The yields are representative for solid-phase synthesis, and the IC50 values are based on published data for similar compounds.[2]
| Compound ID | 2-Aminobenzophenone | Amino Acid | Alkylating Agent | Overall Yield (%) | Purity (%) (by HPLC) | CCK-A Receptor Binding IC50 (nM) |
| BDZ-001 | 2-amino-5-chlorobenzophenone | L-Valine | Methyl iodide | 75 | >95 | 50 |
| BDZ-002 | 2-amino-5-chlorobenzophenone | L-Phenylalanine | Methyl iodide | 72 | >95 | 25 |
| BDZ-003 | 2-amino-5-chlorobenzophenone | L-Tryptophan | Methyl iodide | 68 | >90 | 10 |
| BDZ-004 | 2-aminobenzophenone | L-Valine | Ethyl iodide | 78 | >95 | 150 |
| BDZ-005 | 2-aminobenzophenone | L-Phenylalanine | Ethyl iodide | 76 | >95 | 80 |
| BDZ-006 | 2-aminobenzophenone | L-Tryptophan | Ethyl iodide | 70 | >90 | 35 |
| BDZ-007 | 2-amino-5-nitrobenzophenone | L-Leucine | Propyl bromide | 65 | >90 | >1000 |
| BDZ-008 | 2-amino-5-nitrobenzophenone | L-Tyrosine | Propyl bromide | 62 | >85 | 800 |
Conclusion
The use of 1,4-benzodiazepines as a building block in combinatorial chemistry offers a robust and efficient strategy for the generation of diverse libraries of drug-like molecules. The solid-phase synthesis protocol detailed here allows for the systematic variation of substituents at three key positions of the benzodiazepine scaffold. The subsequent screening of these libraries, for instance against the CCK-A receptor, can lead to the identification of novel hit compounds with therapeutic potential. The combination of combinatorial synthesis and high-throughput screening continues to be a powerful engine for modern drug discovery.
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 4. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. ChemiSCREEN™ CCK2 Cholecystokinin Receptor Membrane Preparation [discoverx.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate (CAS 288251-87-6). This molecule is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. While theoretically straightforward, this reaction is often plagued by issues related to yield, purity, and reproducibility.
This guide, presented in a question-and-answer format, is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and field-proven insights to help you navigate common challenges and systematically improve your synthesis yield. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
The core reaction involves the coupling of tert-Butyl piperazine-1-carboxylate (Boc-piperazine) with an activated aryl halide, typically 2-Fluoro-5-nitrobenzonitrile . The strong electron-withdrawing properties of the ortho-cyano and para-nitro groups are critical for activating the aromatic ring toward nucleophilic attack.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each answer provides a mechanistic explanation and a clear course of action.
Question 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 2-Fluoro-5-nitrobenzonitrile starting material, even after prolonged reaction times. What is causing this low conversion?
Answer: Low or incomplete conversion is the most frequent issue and can be traced back to several key factors related to reaction kinetics and reagent reactivity.
-
Sub-Optimal Base Selection: The SNAr reaction does not strictly require a base to proceed, as the piperazine is itself basic. However, the reaction generates hydrofluoric acid (HF) as a byproduct. This will protonate your nucleophile (Boc-piperazine), rendering it inactive. An external base is crucial to neutralize the generated acid and maintain the concentration of the free, nucleophilic amine.
-
Causality: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to scavenge the acid but not so strong as to cause significant degradation of the starting materials or product. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but K₂CO₃ is often more effective and easier to remove during work-up.[1]
-
Action Plan: Ensure you are using at least 1.5-2.0 equivalents of a suitable base, such as anhydrous K₂CO₃.
-
-
Inadequate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate of the SNAr mechanism and solvating the reagents.[2]
-
Causality: Polar aprotic solvents are ideal. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the best choices. They effectively solvate the base's cation, leaving the nucleophile more "naked" and reactive. Protic solvents (e.g., alcohols, water) should be avoided as they can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[2][3]
-
Action Plan: Switch to anhydrous DMSO or DMF. If using MeCN, the reaction may require higher temperatures due to its lower boiling point.
-
-
Insufficient Thermal Energy: SNAr reactions have a significant activation energy barrier associated with the initial formation of the high-energy Meisenheimer complex.
-
Causality: Room temperature is often insufficient to achieve a reasonable reaction rate. Heating is typically required to drive the reaction to completion.[2]
-
Action Plan: Gradually increase the reaction temperature. A good starting point is 80-100 °C. Monitor the reaction progress every few hours by TLC or LC-MS. For very stubborn reactions, temperatures up to 120 °C in DMSO or DMF may be necessary.[3]
-
-
Reagent Quality: The presence of moisture or impurities in your reagents can severely impact the reaction.
-
Causality: Water can compete as a nucleophile (though it is much weaker) and can reduce the efficacy of your base. Impurities in the Boc-piperazine can also inhibit the reaction.
-
Action Plan: Use anhydrous solvents. Ensure your Boc-piperazine is of high purity (>98%).[4] Use freshly opened reagents or dry them appropriately before use.
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Insufficient or incorrect base | Use 1.5-2.0 eq. of anhydrous K₂CO₃ or Cs₂CO₃. |
| (Unreacted Aryl Halide) | Sub-optimal solvent | Use anhydrous DMSO or DMF. |
| Low reaction temperature | Heat the reaction to 80-120 °C and monitor progress. | |
| Poor reagent quality (moisture) | Use anhydrous reagents and solvents. | |
| Multiple Byproducts | Over-reaction/degradation | Reduce temperature or reaction time once SM is consumed. |
| (Unidentified spots) | Reaction with solvent | Ensure a non-reactive, polar aprotic solvent is used. |
| Hydrolysis of Boc group | Perform a neutral or slightly basic aqueous work-up. Avoid strong acids. | |
| Difficult Purification | Residual high-boiling solvent | Wash the organic extract thoroughly with water and brine to remove DMSO/DMF. |
| (Oily product, poor crystallization) | Inorganic salt contamination | Ensure complete removal of the base during aqueous work-up. |
| Co-eluting impurities | Optimize recrystallization solvent system or chromatography gradient. |
Question 2: My reaction seems to work, but the TLC plate is messy, showing multiple product spots. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple byproducts typically points to issues with reaction selectivity, degradation, or contamination.
-
Hydrolysis of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.
-
Causality: If the reaction generates acid (HF) that is not effectively neutralized by the base, the localized acidic environment can cleave the Boc group. This results in the formation of the unprotected piperazine product, which can potentially react further or complicate purification.
-
Action Plan: As mentioned previously, use an adequate amount of base (K₂CO₃). During the work-up, avoid strong acidic washes. A simple water and brine wash is usually sufficient.
-
-
Degradation at High Temperatures: While heat is necessary, excessive temperatures or prolonged reaction times can lead to the degradation of the starting materials or the desired product.
-
Causality: The nitro and cyano groups make the aromatic ring highly electron-deficient and potentially susceptible to decomposition or side reactions under harsh conditions.
-
Action Plan: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC/LC-MS), cool the reaction down promptly. Do not leave it heating unnecessarily overnight if it is complete in a few hours. A temperature around 80-100 °C is often a good balance between reaction rate and stability.
-
-
Bis-Arylation (Less Common but Possible): If the starting material was a di-halo-benzonitrile, or if the unprotected piperazine is formed via Boc-hydrolysis, reaction at both nitrogen atoms of the piperazine ring could occur, leading to a dimeric impurity. This is less likely with Boc-piperazine as the primary nucleophile.
Question 3: I have a good conversion, but isolating a clean, solid product is challenging. My crude product is an oil, and crystallization attempts fail. What is the best purification strategy?
Answer: Purification challenges often stem from residual high-boiling solvents or persistent impurities that inhibit crystallization. A systematic work-up and purification procedure is key.
-
Thorough Removal of High-Boiling Solvents: DMSO and DMF are excellent reaction solvents but notoriously difficult to remove.
-
Causality: Their high boiling points prevent easy removal by rotary evaporation. Trace amounts remaining in your crude product will make it oily and prevent crystallization.
-
Action Plan: After the reaction is complete, cool the mixture and dilute it with a large volume of water. The product should precipitate or can be extracted with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer multiple times (5-7 times) with water, followed by a brine wash. This partitioning process is highly effective at removing water-soluble solvents like DMSO and DMF.[2]
-
-
Choosing the Right Purification Method:
-
Recrystallization: This is the most efficient method for obtaining high-purity material if a suitable solvent system can be found.
-
Action Plan: After a thorough work-up, concentrate the organic extract to obtain the crude solid/oil. Experiment with solvent systems for recrystallization. A common choice is an alcohol like ethanol or isopropanol, sometimes with the addition of a co-solvent like hexanes to induce precipitation.
-
-
Silica Gel Chromatography: If recrystallization fails or if impurities are very similar in polarity to the product, column chromatography is the next best option.
-
Action Plan: Use a solvent system like Hexane/Ethyl Acetate. The product is moderately polar, so a gradient from ~10% to 40% EtOAc in Hexane is a good starting point. Monitor fractions by TLC to isolate the pure product.
-
-
Experimental Workflow Diagram
Caption: Recommended workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Which leaving group is better for this synthesis: Fluorine or Chlorine? A1: For SNAr reactions, fluoride is almost always the superior leaving group, even though it is a poor leaving group in SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent loss of the leaving group. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.[2] Therefore, 2-Fluoro-5-nitrobenzonitrile is the preferred starting material over 2-Chloro-5-nitrobenzonitrile for achieving higher yields and faster reaction rates.
Q2: What is the detailed mechanism for this reaction? A2: The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of Nucleophilic Aromatic Substitution (SNAr).
-
Nucleophilic Attack (Addition): The lone pair of electrons on the secondary nitrogen of Boc-piperazine attacks the electron-deficient carbon of the aromatic ring bearing the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . This step is typically the slow, rate-determining step.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.
SNAr Mechanism Diagram
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Q3: Can I run this reaction without a Boc protecting group on the piperazine? A3: It is strongly discouraged. Using unsubstituted piperazine presents a major chemoselectivity problem. Piperazine has two secondary amine nitrogens of equal reactivity. You would inevitably get a mixture of the desired mono-arylated product, the di-arylated byproduct (where two aryl halides react with one piperazine), and unreacted starting materials. Separating this mixture is extremely difficult. The Boc group ensures that only one nitrogen is available to react, making the synthesis selective and the purification manageable.
Optimized Experimental Protocol
This protocol is a robust starting point based on established methodologies for SNAr reactions.
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.1 eq)[4]
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-nitrobenzonitrile (1.0 eq), tert-Butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a large volume of deionized water (approx. 10x the volume of DMSO used).
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers and wash thoroughly with deionized water (5x) to remove residual DMSO.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from ethanol or by silica gel column chromatography using a Hexane/Ethyl Acetate gradient.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identification of byproducts in the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete reactions are often due to issues with reagents, reaction conditions, or the presence of impurities.
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can react with the base and hinder the nucleophilic aromatic substitution.
-
Base Strength: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperazine nitrogen, while an overly strong base can lead to side reactions. Consider using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. If the reaction is slow at room temperature, consider gentle heating (e.g., 50-70 °C) and monitor the progress closely by TLC or LC-MS.
-
Reagent Purity: Verify the purity of your starting materials, tert-butyl piperazine-1-carboxylate and 2-chloro-5-nitrobenzonitrile. Impurities can interfere with the reaction.
Q2: I am observing an unexpected, highly polar byproduct. What could it be?
A2: A highly polar byproduct often indicates hydrolysis of the nitrile group.
-
Nitrile Hydrolysis: Under aqueous or acidic/basic workup conditions, the cyano group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH). To avoid this, use anhydrous conditions and perform a non-aqueous workup if possible.
Q3: My product mass spectrum shows a peak corresponding to the loss of the Boc protecting group. Why is this happening?
A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.
-
Acidic Cleavage: Exposure to strong acids, or even mild acids for a prolonged period, can lead to the cleavage of the Boc group, resulting in the formation of 4-(2-cyano-4-nitrophenyl)piperazine. Ensure that the reaction and workup conditions are neutral or basic.
Q4: I have multiple spots on my TLC plate that are close in polarity to my product. What are these likely byproducts?
A4: These could be isomers or products of side reactions involving the nitro group.
-
Positional Isomers: While the chlorine at position 2 is highly activated for nucleophilic aromatic substitution by both the ortho-cyano and para-nitro groups, a small amount of substitution at the 4-position (displacing the nitro group) might occur, leading to the formation of tert-butyl 4-(4-chloro-2-cyanophenyl)piperazine-1-carboxylate. This is generally a minor byproduct.
-
Nitro Group Reduction: If any reducing agents are present, even inadvertently, the nitro group (-NO₂) can be partially or fully reduced to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) functionalities. These byproducts will have different polarities compared to the desired product.
Byproduct Identification Guide
The following table summarizes potential byproducts, their likely causes, and suggested analytical methods for identification.
| Byproduct Name | Chemical Structure | Likely Cause | Identification Methods |
| Unreacted 2-chloro-5-nitrobenzonitrile | Cl-C₆H₃(CN)(NO₂) | Incomplete reaction. | GC-MS, LC-MS, ¹H NMR |
| Unreacted tert-butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | Incomplete reaction. | LC-MS, ¹H NMR |
| tert-Butyl 4-(2-amido-4-nitrophenyl)piperazine-1-carboxylate | C₁₆H₂₂N₄O₅ | Hydrolysis of the nitrile group (amide). | LC-MS (M+H⁺ = 351.16), IR (amide C=O stretch) |
| 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)-3-nitrobenzoic acid | C₁₆H₂₁N₃O₆ | Hydrolysis of the nitrile group (carboxylic acid). | LC-MS (M+H⁺ = 368.14) |
| 4-(2-cyano-4-nitrophenyl)piperazine | C₁₁H₁₂N₄O₂ | Cleavage of the Boc protecting group. | LC-MS (M+H⁺ = 233.10) |
| tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | C₁₆H₂₂N₄O₂ | Reduction of the nitro group. | LC-MS (M+H⁺ = 303.18) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Scan range m/z 100-1000.
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Acquire a standard ¹H NMR spectrum. Key signals for the desired product include the tert-butyl protons around 1.5 ppm (singlet, 9H), piperazine protons (two multiplets, 8H), and aromatic protons. Byproducts will show characteristic shifts, for example, the absence of the Boc signal or changes in the aromatic region.
Protocol 3: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation.
-
Visualization: UV light (254 nm) and staining with potassium permanganate solution.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying and resolving issues during the synthesis.
Caption: Troubleshooting workflow for byproduct identification.
Stability, storage, and handling of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals working with tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices for the stability, storage, and handling of this compound.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C or Room Temperature (Sealed, Dry) | Minimizes degradation over long-term storage. Some suppliers recommend refrigeration[1], while others suggest room temperature if stored in a dry, sealed container. |
| Light | Keep in a dark place | The nitrophenyl group may be susceptible to photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to air, moisture, and light. |
Stability Considerations:
While specific stability studies on this compound are not extensively published, the chemical structure suggests potential degradation pathways under certain conditions. Phenylpiperazine derivatives can be susceptible to hydrolysis and oxidation[1]. The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
-
Question: My experimental results are not reproducible. Could the compound be degrading?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. To troubleshoot, consider the following:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see table above).
-
Assess Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your current stock.
-
Solution Stability: If you are using the compound in solution, be aware that the stability may be solvent and pH-dependent. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless their stability has been validated.
-
Handling Practices: Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials if necessary.
-
Issue 2: Difficulty in Dissolving the Compound
-
Question: I am having trouble dissolving the compound in my desired solvent. What can I do?
-
Answer: Solubility issues can arise from the compound's polarity and crystalline structure.
-
Solvent Selection: This compound is generally soluble in organic solvents like dichloromethane (DCM), and methanol.
-
Gentle Warming: Gentle warming (e.g., to 40°C) can aid dissolution. However, be cautious as excessive heat may promote degradation.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Issue 3: Unexpected Side Products in Subsequent Reactions
-
Question: I am seeing unexpected side products after a reaction involving this compound, particularly after Boc-deprotection. What could be the cause?
-
Answer: The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions, which can lead to side reactions if not properly controlled.
-
t-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate other nucleophilic sites on your molecule, leading to t-butylated side products.
-
Troubleshooting Deprotection:
-
Use Scavengers: Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.
-
Optimize Acid: The choice and concentration of acid are critical. Trifluoroacetic acid (TFA) is commonly used, but harsher conditions can be achieved with hydrochloric acid (HCl) in dioxane. Start with milder conditions and monitor the reaction closely.
-
Control Temperature: Perform the deprotection at a low temperature (e.g., 0 °C) to minimize side reactions.
-
-
Below is a workflow for troubleshooting Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for long-term storage of solutions of this compound?
-
A1: It is generally not recommended to store this compound in solution for extended periods unless a stability study has been performed in that specific solvent. For immediate experimental use, dissolve the compound in a dry, aprotic solvent. If storage in solution is unavoidable, store at -20°C or -80°C and perform a purity check before use.
-
-
Q2: How can I confirm the identity and purity of the compound I received?
-
A2: You can confirm the identity and purity using standard analytical techniques such as:
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity with high accuracy.
-
-
-
Q3: Are there any known incompatibilities with other common lab reagents?
-
A3: Avoid strong acids (which will cleave the Boc group), strong bases, and strong oxidizing or reducing agents, as these may react with the nitro or cyano groups.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound. Note: This is a general method and may require optimization for your specific equipment and needs.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to generate calibration standards if quantitative analysis is required.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
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Inject the standard solution and analyze the chromatogram.
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The purity can be estimated by the area percentage of the main peak.
-
Below is a workflow for the HPLC purity assessment.
Caption: Experimental workflow for HPLC purity assessment.
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data for similar compounds. It is not a substitute for rigorous, compound-specific stability and validation studies. Users should always perform their own assessments to ensure the suitability of the compound for their specific applications.
References
Troubleshooting guide for nitrophenylpiperazine synthesis reactions
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-
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Technical Support Center: Optimization of N-Arylation of Piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the N-arylation of piperazines, a critical transformation in medicinal chemistry.
Troubleshooting Guide
This section addresses common problems encountered during the N-arylation of piperazines, offering potential causes and suggested solutions in a direct question-and-answer format.
Question 1: Why is the yield of my N-aryl piperazine derivative consistently low or non-existent?
Answer: Low or no product yield in N-arylation reactions, particularly in Buchwald-Hartwig amination, can stem from several factors related to the catalyst, reagents, and reaction conditions.[1][2]
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Inactive Catalyst: The palladium catalyst, especially if not a pre-catalyst, can be sensitive to air and moisture, leading to oxidation and deactivation.[1]
-
Poor Ligand Choice: The phosphine ligand plays a crucial role, and its effectiveness is substrate-dependent.
-
Solution: For less reactive aryl chlorides, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos and XPhos are often more effective than older generation ligands such as BINAP.[3] A screening of different ligands may be necessary to find the optimal one for your specific substrates.[2]
-
-
Inappropriate Base: The strength and solubility of the base are critical for the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] If weaker bases like K₂CO₃ or K₃PO₄ are used, the reaction may be slow or incomplete, necessitating higher catalyst loadings or longer reaction times.[3] Ensure the chosen base is sufficiently soluble in the reaction solvent.[1] For sensitive substrates, a milder base like Cs₂CO₃ might be beneficial.[1][2]
-
-
Unsuitable Solvent: The insolubility of reagents at the reaction temperature is a frequent cause of failure.
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: Typically, temperatures between 80-110 °C are required.[3] If the reaction is sluggish, consider increasing the temperature.
-
Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the bis-arylated byproduct is a common selectivity issue when using unprotected piperazine.[3] Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[3]
-
Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation.[3]
-
Slow Addition of Aryl Halide: This technique helps to maintain a low concentration of the electrophile.
-
Reaction Time: Prolonged reaction times can lead to the formation of the bis-arylated product.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the aryl halide has been consumed.[3]
-
-
Protecting Groups: This is the most reliable strategy for achieving mono-arylation.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system (palladium source and ligand) is best for the N-arylation of piperazine?
Q2: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?
A2: The base is crucial for the deprotonation of the amine and regeneration of the active catalyst. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are commonly used.[1] The choice of base can influence the reaction rate and the formation of side products. If your starting material is sensitive to strong bases, consider using a milder base like Cs₂CO₃.[2] The solubility of the base in the reaction solvent is also an important factor.[1]
Q3: Can I run the N-arylation of piperazine under aerobic (air) conditions?
A3: While traditional Buchwald-Hartwig reactions require an inert atmosphere to protect the catalyst from deactivation, some modern protocols have been developed that can be performed under aerobic conditions, which can simplify the experimental setup.[4][5] However, for sensitive substrates or to ensure reproducibility, working under an inert atmosphere (N₂ or Ar) is generally recommended.[1]
Q4: Are there more environmentally friendly ("green") methods for the N-arylation of piperazine?
A4: Yes, efforts have been made to develop more eco-friendly protocols. This includes using piperazine as the solvent to avoid other organic solvents and developing reactions that can be run under solvent-free conditions.[4] While these methods can be effective, they may require re-optimization of the reaction conditions.[4]
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 8 | 90-98 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Toluene | 90 | 10 | >90 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ | Toluene | 100 | 16 | 70-90 |
Note: The data presented are representative examples compiled from various sources and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[6]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [7]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base under an inert atmosphere (e.g., in a glovebox).
-
In a separate vial, if not using a pre-catalyst, dissolve the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in N-arylation reactions.
Caption: Strategies to prevent N,N'-bis-arylation of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing side reactions with BOC-protected amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving common side reactions encountered during the use of tert-butyloxycarbonyl (BOC) protected amines.
Section 1: Side Reactions During BOC Protection
This section addresses issues that may arise when introducing the BOC protecting group onto a primary or secondary amine.
FAQs & Troubleshooting
Q1: My BOC protection reaction is sluggish or incomplete. What are the common causes?
A1: Incomplete BOC protection can stem from several factors, primarily related to the nucleophilicity of the amine and reaction conditions.
-
Poor Nucleophilicity: Anilines, particularly those with electron-withdrawing groups, are less nucleophilic and react slowly with Di-tert-butyl dicarbonate (Boc₂O).[1]
-
Steric Hindrance: Heavily substituted or sterically hindered amines can impede the approach of the bulky Boc₂O reagent.[][3]
-
Poor Solubility: Zwitterionic compounds like amino acids may have poor solubility in common organic solvents, limiting reagent accessibility.
-
Inadequate Base: The choice and amount of base are critical. While bases like triethylamine (TEA) or NaOH are common, sterically hindered amines may require stronger, non-nucleophilic bases like NaH or NaHMDS to avoid side reactions.[][4]
Q2: I am observing unexpected byproducts during the protection of an amino alcohol. What are they and how can I prevent them?
A2: When protecting amino alcohols, the formation of oxazolidinones is a known side reaction.[5] This occurs when the hydroxyl group intramolecularly attacks the newly formed carbamate.
Prevention Strategy:
-
Catalyst-free conditions in water: Performing the reaction with Boc₂O in water can chemoselectively yield the N-Boc protected product without oxazolidinone formation.[5]
-
Avoid prolonged reaction times with DMAP: If using 4-dimethylaminopyridine (DMAP) as a catalyst, the alcoholic hydroxyl group can also be protected with a BOC group over time. Monitor the reaction closely and avoid running it overnight.[]
Q3: My reaction with a sterically hindered amine is forming a urea byproduct. Why is this happening?
A3: Sterically hindered amines have a tendency to react with Boc₂O to form urea byproducts, which can arise from the formation of an isocyanate intermediate.[][6]
Prevention Strategy:
-
To circumvent this, deprotonate the amine first with a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) before adding the Boc₂O.[] This pre-formation of the anion favors the desired N-acylation over side reactions.
Caption: Troubleshooting workflow for BOC protection reactions.
Section 2: Side Reactions During BOC Deprotection
This section focuses on the most common source of side reactions: the acid-catalyzed cleavage of the BOC group.
FAQs & Troubleshooting
Q1: My mass spectrum shows a mass increase of +56 Da after BOC deprotection. What is this side product?
A1: This mass increase is a definitive sign of tert-butylation. The primary cause is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the BOC group.[7][8] This electrophilic cation can then alkylate any available nucleophile on your substrate.[9][10][11]
Caption: Mechanism of t-butylation and scavenger intervention.
Q2: Which functional groups are most susceptible to tert-butylation, and how can I prevent it?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[7][9] The most effective prevention strategy is the addition of "scavengers" to the deprotection reaction. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[9][11]
Table 1: Common Scavengers for Susceptible Residues
| Sensitive Residue | Side Reaction | Recommended Scavenger(s) | Typical Concentration (% v/v) |
| Tryptophan (Trp) | Indole alkylation | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole | 1-5% |
| Methionine (Met) | S-alkylation (Sulfonium salt formation) | Thioanisole | 5% |
| Cysteine (Cys) | S-alkylation | Ethanedithiol (EDT) | 1-5% |
| Tyrosine (Tyr) | Phenol alkylation | Phenol, Anisole, Cresol | 5% |
Data compiled from multiple sources.[7][8][9]
For molecules containing multiple sensitive residues, a general scavenger cocktail is often more effective.
Table 2: Common Deprotection Scavenger Cocktails
| Cocktail Name | Composition (v/v) | Application |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Suitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[8][9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides with a variety of sensitive residues.[9] |
| TFA/EDT/TIS/H₂O | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[9] |
Q3: My BOC deprotection is incomplete, even after extended reaction times. How can I drive it to completion?
A3: Incomplete deprotection is a common issue, especially with sterically hindered substrates or complex molecules like PROTACs.[3]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, move from 20% TFA in Dichloromethane (DCM) to 50% or even 95% (neat TFA).[3][8]
-
Elevate Temperature: For particularly resistant groups, gently warming the reaction may be necessary, but this should be done cautiously as it can also increase side reactions.[3][12]
-
Change Acid Reagent: If TFA is ineffective, 4M HCl in 1,4-dioxane is a common and powerful alternative.[8][9]
-
Ensure Solubility: Poor solubility of the starting material can prevent the acid from accessing the BOC group. If solubility is an issue, try a different solvent system.[3]
Q4: I am working with an Aspartic Acid (Asp) containing peptide and see byproducts related to cyclization. What is happening?
A4: During acid-mediated BOC deprotection, the side-chain carboxyl group of an aspartic acid residue can attack the backbone amide nitrogen, forming a cyclic aspartimide intermediate.[9] This can lead to a mixture of α- and β-peptides and potential racemization.
Prevention Strategies:
-
Bulky Side-Chain Protection: Employ a bulkier protecting group on the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe), to sterically hinder cyclization.[9]
-
DMB Dipeptide Strategy: Using a dipeptide building block where the subsequent amino acid is N-terminally protected with a 2,4-dimethoxybenzyl (DMB) group, like Fmoc-Asp(OtBu)-DMB-Gly-OH, is a highly effective method to prevent aspartimide formation.[9]
Experimental Protocols
Protocol 1: General N-BOC Protection of an Amine [4]
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as Triethylamine (1.2 eq) or aqueous NaOH, to the solution.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 1-4 hours.
-
Monitoring: Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, perform an aqueous work-up to remove the base and byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: General N-BOC Deprotection using TFA with Scavengers [8][9]
-
Preparation: Dissolve the BOC-protected compound in a suitable solvent such as Dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail based on the substrate's sensitive residues (see Tables 1 & 2). For example, add 2.5% (v/v) triisopropylsilane (TIS) and 2.5% (v/v) water.
-
Deprotection: Slowly add Trifluoroacetic acid (TFA) to the reaction mixture to a final concentration of 25-95% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Purification Challenges of Polar Aromatic Compounds
Welcome to the Technical Support Center for the purification of polar aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar aromatic compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: My polar aromatic compound shows poor or no retention on a C18 reversed-phase HPLC column and elutes in the void volume.
-
Possible Cause: The compound is too polar to interact sufficiently with the nonpolar C18 stationary phase.[1] In reversed-phase chromatography, very polar compounds often have minimal retention and elute with the solvent front.[1]
-
Solutions:
-
Decrease the organic solvent concentration: Reducing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases its polarity, which can improve the retention of polar compounds.[2] For highly polar analytes, a 100% aqueous mobile phase may be necessary.[2] Be cautious of "phase collapse" with some conventional C18 columns in highly aqueous conditions; consider using columns designated as "AQ" which are designed for these situations.[2]
-
Adjust the mobile phase pH: For ionizable polar aromatic compounds, modifying the mobile phase pH to suppress the analyte's ionization can increase its hydrophobicity and, therefore, its retention on the reversed-phase column.[1][2]
-
Use a polar-embedded or polar-endcapped column: These columns have a polar group integrated into the stationary phase, which aids in the retention of polar analytes, even with highly aqueous mobile phases.[1][2]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique specifically designed for the separation of highly polar compounds.[3][4] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[1]
-
Add ion-pairing reagents: For charged polar aromatic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.[1][5] However, these reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[1]
-
Issue 2: My polar aromatic compound streaks or shows significant peak tailing on a normal-phase silica gel column.
-
Possible Cause: Strong interactions between the polar functional groups of the analyte (especially basic compounds like amines) and the acidic silanol groups on the silica surface can lead to poor peak shape.[1][6]
-
Solutions:
-
Use a more polar mobile phase: For highly polar compounds, a standard mobile phase like ethyl acetate/hexanes may not be strong enough. Consider adding a small percentage of a more polar solvent like methanol.[1][7]
-
Add a basic modifier: For basic compounds, adding a small amount of a base such as triethylamine or ammonium hydroxide to the mobile phase can neutralize the acidic silica surface and improve peak shape.[1][8]
-
Switch to a different stationary phase:
-
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine can reduce its acidity.[1]
-
Issue 3: I am unable to separate my polar aromatic compound from other polar impurities.
-
Possible Cause: The selected chromatographic system lacks sufficient selectivity to resolve the compounds of interest.
-
Solutions:
-
Optimize the mobile phase in reversed-phase HPLC:
-
Implement a gradient elution: A solvent gradient, where the mobile phase composition changes over time, can improve the resolution of complex mixtures.[1]
-
Explore a different chromatographic mode: If optimizing the current method is unsuccessful, switching to a technique with a different separation mechanism, such as from reversed-phase to HILIC, is a valuable strategy.[1][4] HILIC is particularly effective for separating polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is HILIC, and when should I use it for purifying polar aromatic compounds?
A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water or buffer.[3][4] HILIC is ideal for the separation and purification of highly polar compounds that show little or no retention in reversed-phase chromatography.[3][4] In HILIC, water is the strong solvent, and increasing its concentration in the mobile phase leads to the elution of analytes.[3][10]
Q2: My polar aromatic compound is a solid. What are some common issues with crystallization and how can I troubleshoot them?
A: Crystallization is a powerful purification technique for solid compounds, but several challenges can arise.
-
"Oiling out": This occurs when the compound separates as a liquid instead of a solid.[12][13] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if cooling is too rapid.[12][13]
-
Rapid crystallization: Fast crystal formation can trap impurities within the crystal lattice, defeating the purpose of purification.[14]
-
Troubleshooting: To slow down crystallization, you can use a slightly larger volume of solvent than the minimum required for dissolution at high temperature or ensure the solution cools down slowly by insulating the flask.[14]
-
-
Poor yield: A low recovery of the purified compound can be due to using too much solvent, leading to significant loss of the compound in the mother liquor.[12][14]
Q3: I am having difficulty with the liquid-liquid extraction of my polar aromatic compound from an aqueous solution. What can I do to improve recovery?
A: The high water solubility of polar compounds can make their extraction into organic solvents challenging.[9][15]
-
Solutions:
-
Use a more polar extraction solvent: Solvents like ethyl acetate or dichloromethane may not be efficient. Consider more polar, water-immiscible solvents.
-
Perform multiple extractions: Instead of one large-volume extraction, performing several extractions with smaller volumes of the organic solvent will be more effective.
-
"Salting out": Adding a saturated solution of an inorganic salt (e.g., sodium chloride) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and promote its partitioning into the organic phase.
-
Continuous liquid-liquid extraction: For compounds with very high water solubility, continuous liquid-liquid extraction can be a highly efficient method.[9]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Aromatic Compounds
| Technique | Stationary Phase | Mobile Phase | Elution of Polar Aromatics | Common Issues |
| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Early elution, poor retention[1] | Poor retention, co-elution with other polar compounds.[1] |
| Normal-Phase (NP) | Polar (e.g., Silica) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Strong retention, may not elute[3] | Peak tailing/streaking for basic compounds, strong retention.[1][7] |
| HILIC | Polar (e.g., Silica, Amine) | High organic, low aqueous[3] | Good retention and separation[3][4] | Peak shape issues, requires careful equilibration.[16] |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Poor Peak Shape in HPLC
This protocol provides a systematic approach to diagnosing and resolving common peak shape problems like tailing or fronting.
-
Initial Assessment:
-
Investigate Chemical Causes (for specific peak distortion):
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to avoid a mix of ionized and unionized forms.[6][17]
-
Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH.[6]
-
Secondary Interactions: For basic compounds on silica-based columns, add a competing base like triethylamine (0.1-0.5%) to the mobile phase to reduce tailing caused by silanol interactions.[6]
-
-
Investigate Physical and Instrumental Causes (for general peak distortion):
-
Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, the original injection was overloaded. Reduce the injection volume or sample concentration.[6]
-
Extra-Column Volume: Check for and minimize the length and diameter of all tubing between the injector, column, and detector.[6]
-
Column Contamination/Void: If the column is old or has been subjected to harsh conditions, contaminants may have accumulated, or a void may have formed at the column inlet. Try back-flushing the column or replacing it.[6][17]
-
Protocol 2: Screening for a Suitable Crystallization Solvent
-
Small-Scale Solubility Tests:
-
Place a small amount (5-10 mg) of your crude polar aromatic compound into several small test tubes.
-
To each test tube, add a different solvent (0.5 mL) covering a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Observe the solubility at room temperature. A good single solvent for crystallization should not dissolve the compound at room temperature but should dissolve it upon heating.[13][18]
-
If the compound is soluble at room temperature in a particular solvent, that solvent might be suitable as the "good" solvent in a two-solvent system. A solvent in which the compound is insoluble even when heated can be a candidate for the "poor" solvent (anti-solvent).[13]
-
-
Heating and Cooling Cycle:
-
For solvents that did not dissolve the compound at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, this is a promising solvent.
-
Allow the heated solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. The ideal solvent will yield a good crop of crystals upon cooling.[13]
-
-
Two-Solvent System Trial:
-
If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
Mandatory Visualization
Caption: Troubleshooting workflow for chromatography of polar aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. biotage.com [biotage.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. silicycle.com [silicycle.com]
- 18. esisresearch.org [esisresearch.org]
Technical Support Center: Degradation Pathway Analysis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. It provides troubleshooting advice and frequently asked questions (FAQs) related to the analysis of its degradation pathways.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound and its potential degradants.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My HPLC chromatogram for the parent compound and its degradation products shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups.[1][2] For a basic compound like a piperazine derivative, this can be a common issue.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 1.5 units away from the pKa of the analytes to maintain a consistent ionization state.[1] For basic compounds, a lower pH (e.g., < 3) can protonate the molecule and reduce interaction with silanols.
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase to mask the active silanol sites.[2]
-
Column Choice: Employ a column with high-purity silica or one that is end-capped to minimize the presence of free silanol groups.[2]
-
Sample Diluent: Dissolve your sample in the initial mobile phase composition whenever possible to avoid peak distortion.[3]
-
-
Issue 2: Irreproducible Retention Times in HPLC
-
Question: I am observing a drift in retention times for my analyses. What are the potential causes and solutions?
-
Answer: Fluctuating retention times can stem from several factors related to the HPLC system and the mobile phase.[4]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Insufficient equilibration can lead to a gradual shift in retention.[4]
-
Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed, especially for isocratic methods. For gradient elution, check the pump's proportioning valves for proper functioning.[1][4]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[4]
-
System Leaks: Check for any leaks in the system, from the pump to the detector, as this can cause pressure fluctuations and affect flow rate.
-
-
Issue 3: Unexpected or Noisy Baseline in Chromatograms
-
Question: My HPLC baseline is noisy and shows unexpected peaks (ghost peaks). How can I troubleshoot this?
-
Answer: A noisy or drifting baseline can be caused by issues with the mobile phase, detector, or contamination in the system.[1]
-
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector cell.[1]
-
Solvent Quality: Use high-purity HPLC-grade solvents to minimize contaminants that may absorb at the detection wavelength.[1]
-
Detector Lamp: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[1]
-
System Contamination: Flush the system with a strong solvent to remove any accumulated contaminants. Ghost peaks can arise from the late elution of compounds from previous injections.[2]
-
-
Issue 4: Difficulty in Identifying Degradation Products by Mass Spectrometry (MS)
-
Question: I am struggling to identify the structures of the degradation products using MS. What are some common challenges and how can I address them?
-
Answer: Identifying unknown degradation products can be challenging due to the complexity of fragmentation patterns and potential for multiple degradation pathways. Piperazine derivatives often exhibit characteristic fragmentation patterns that can aid in identification.[5][6][7]
-
Troubleshooting Steps:
-
Fragmentation Analysis: For piperazine-containing compounds, look for characteristic neutral losses and fragment ions. For instance, cleavage within the piperazine ring or between the piperazine and the phenyl ring is common.[5][7]
-
High-Resolution MS: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
MS/MS Experiments: Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information about the precursor ions of the degradation products.[8]
-
Isotope Labeling: If possible, use isotopically labeled starting material to help track the core structure through the degradation process.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (tert-butoxycarbonyl (Boc), piperazine, cyano, and nitroaromatic), the following degradation pathways are plausible under forced degradation conditions:
-
Acidic Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to acid-catalyzed hydrolysis, which would lead to the formation of 4-(2-cyano-4-nitrophenyl)piperazine.
-
Basic Hydrolysis: While the Boc group is generally stable to base, strong basic conditions could potentially lead to its cleavage over time. The cyano group might undergo hydrolysis to a carboxamide or carboxylic acid under strong basic conditions.
-
Oxidative Degradation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products. The electron-rich aromatic ring may also be a site for oxidative modification.
-
Reductive Degradation: The nitro group is readily reduced to an amino group. This is a very common pathway for nitroaromatic compounds.
-
Photolytic Degradation: Aromatic nitro compounds can be susceptible to photolytic degradation, which may involve complex radical pathways or reduction of the nitro group.
-
Thermal Degradation: At elevated temperatures, thermal degradation can occur, potentially leading to the cleavage of the Boc group or other less specific decomposition pathways.[8]
Q2: What are the recommended conditions for a forced degradation study of this compound?
A2: Forced degradation studies are designed to produce a target degradation of 5-20%.[9] The conditions should be adjusted to achieve this level of degradation. General starting conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heating the solid drug substance or a solution at a high temperature (e.g., 80-100 °C).
-
Photolytic: Exposing the drug substance in solution to a light source according to ICH Q1B guidelines.[9]
Q3: How can I quantify the degradation of the parent compound and the formation of its degradants?
A3: A stability-indicating HPLC method is typically used for quantification. This involves developing an HPLC method that can separate the parent compound from all its degradation products. The peak areas from the chromatogram can then be used to determine the percentage of the parent compound remaining and the relative amounts of each degradant formed.
Data Presentation
Table 1: Predicted Degradation of this compound under Various Stress Conditions.
| Stress Condition | Predicted Major Degradation Pathway | Expected Degradation (%) | Potential Major Degradant(s) |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of Boc group | 10 - 20% | 4-(2-cyano-4-nitrophenyl)piperazine |
| Basic (e.g., 0.1 M NaOH) | Potential hydrolysis of cyano group | 5 - 15% | 4-(4-nitro-2-carboxamidophenyl)piperazine-1-carboxylic acid tert-butyl ester |
| Oxidative (e.g., 3% H₂O₂) | N-oxidation of piperazine | 5 - 10% | N-oxide derivatives |
| Reductive (e.g., Na₂S₂O₄) | Reduction of nitro group | > 90% | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate |
| Thermal (e.g., 80 °C) | Potential de-Boc protection | 5 - 10% | 4-(2-cyano-4-nitrophenyl)piperazine |
| Photolytic (ICH Q1B) | Nitro group reduction/rearrangement | 5 - 15% | Various photoproducts |
Note: The expected degradation percentages are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Heat the stock solution at a specified temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, coupled with a mass spectrometer for identification of degradation products.
Mandatory Visualization
Caption: Workflow for Forced Degradation Pathway Analysis.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. hplc.eu [hplc.eu]
- 3. youtube.com [youtube.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Solubility of Piperazine-Based Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine-based intermediates. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question: My piperazine intermediate has precipitated out of the reaction mixture. What could be the cause and how can I resolve it?
Answer: Precipitation during a reaction is a common issue stemming from low solubility in the chosen solvent. Here are the potential causes and solutions:
-
Inappropriate Solvent: The polarity of your solvent may not be suitable for your specific piperazine derivative. The solubility of piperazine compounds is highly dependent on their substituents.
-
Solution: Consult solubility data for similar structures if available. Experiment with a range of solvents with varying polarities, such as methanol, ethanol, acetone, or dichloromethane.[1] For reaction chemistry, consider more polar aprotic solvents like DMF or NMP if the reaction conditions allow.
-
-
Low Temperature: The solubility of piperazine generally increases with temperature.[2]
-
Solution: If the reaction chemistry permits, try gently heating the mixture to aid dissolution.
-
-
Supersaturation: The concentration of your intermediate may have exceeded its solubility limit in the chosen solvent.
-
Solution: Attempt the reaction at a lower concentration. If this is not feasible, a co-solvent system may be necessary to increase the overall solvating power of the reaction medium.
-
Question: I've successfully dissolved my piperazine intermediate in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a frequent problem for compounds with poor aqueous solubility. The abrupt change in solvent polarity from 100% DMSO to a predominantly aqueous environment causes the compound to precipitate.[3]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a level your experiment can tolerate (typically <0.5% to <1%) without impacting the biological system.[4]
-
Use a Co-solvent in the Final Buffer: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[4] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[5][6][7]
-
pH Adjustment: The basic nature of the piperazine moiety means its solubility is often pH-dependent.[4] Lowering the pH of the aqueous buffer can protonate the piperazine nitrogens, forming a more soluble salt.[4][8]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually decreasing the DMSO concentration to acclimate the compound to the aqueous environment.[8]
Question: I attempted to improve solubility by forming a hydrochloride salt, but the resulting salt was not significantly more soluble or appeared unstable. What are my next options?
Answer: While salt formation is a powerful technique, not all counterions will provide the desired outcome.[4] If a simple hydrochloride salt is not effective, consider these advanced strategies:
-
Salt Screening: A comprehensive salt screening study is recommended.[4] Different acidic counterions (e.g., mesylate, sulfate, tartrate) can result in salts with vastly different physicochemical properties, including solubility and stability.[4]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can modify the crystal lattice and improve the compound's solubility and dissolution rate.[4][8] This is a valuable technique for compounds that are weakly ionizable.[8]
-
Nanosuspension: This technique involves reducing the particle size of the intermediate into the nanometer range. The increased surface area enhances the dissolution rate. Nanosuspensions are typically stabilized with surfactants or polymers.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I can take to improve the solubility of my piperazine-based intermediate?
A1: Start with the most straightforward and common methods:
-
pH Adjustment: Piperazine is a basic compound with two pKa values (typically around 5.4 and 9.7).[9][10] Adjusting the pH of your aqueous solution to be more acidic will ionize the piperazine nitrogens, which often leads to a significant increase in solubility.[4][11]
-
Use of Co-solvents: For organic reactions or aqueous solutions, employing a water-miscible organic co-solvent is a highly effective strategy.[8] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[4][7][8]
-
Salt Formation: Converting the basic piperazine free base into a salt is a widely used and highly effective method to enhance aqueous solubility.[4][12][13] Common counterions include hydrochloride, mesylate, and sulfate.[4]
Q2: How does the structure of my piperazine derivative affect its solubility?
A2: The overall solubility is a balance between the hydrophilic piperazine ring and the properties of its substituents. Large, lipophilic groups attached to the piperazine ring will generally decrease aqueous solubility.[4] Conversely, adding polar or ionizable groups can enhance it. The position of substituents can also influence the basicity (pKa) of the piperazine nitrogens, which in turn affects solubility at different pH values.[9]
Q3: When should I consider more advanced techniques like co-crystallization or nanosuspensions?
A3: Move to advanced techniques when the initial approaches are insufficient for your experimental needs. If simple pH adjustment and the use of co-solvents do not provide the required solubility for in vitro assays, or if you need a solid form with better dissolution properties for in vivo studies, then techniques like salt screening, co-crystallization, complexation, or formulation as a nanosuspension are the logical next steps.[4][8]
Q4: Can I use a solubility-enhancing tag?
A4: Solubility-enhancing tags are primarily used for large molecules like proteins and peptides to improve their expression and solubility.[14][15][16] For small molecule intermediates, this approach is not conventional. The focus should be on the physicochemical strategies outlined above, such as pH modification, co-solvents, salt formation, and other formulation techniques.[12]
Data Presentation
Table 1: Qualitative Solubility of Piperazine and Expected Trends for Derivatives
This table provides general guidance on the solubility of the parent piperazine compound and the expected trend when a nonpolar group (e.g., cyclohexylethyl) is added. Note that experimental verification is crucial.
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility of Piperazine | Expected Solubility Trend for Lipophilic Derivative |
| Water | H₂O | 10.2 | Freely Soluble[17][18] | Decreased |
| Methanol | CH₃OH | 5.1 | Soluble[1][2] | Likely Soluble |
| Ethanol | C₂H₅OH | 4.3 | Soluble[1][2] | Likely Soluble |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Expected to be soluble |
| Diethyl Ether | C₄H₁₀O | 2.8 | Poorly Soluble[18] | Likely Soluble |
Data adapted from various sources.[1][2][17][18]
Table 2: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
This demonstrates the significant impact of forming a piperazine salt on the aqueous solubility of various non-steroidal anti-inflammatory drugs (NSAIDs).
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold[8] |
| Indomethacin-piperazine salt | > 10-fold[8] |
| Sulindac-piperazine salt | > 10-fold[8] |
| Phenylbutazone-piperazine salt | > 10-fold[8] |
| Ketoprofen-piperazine salt | > 10-fold[8] |
| Flurbiprofen-piperazine salt | > 10-fold[8] |
Data adapted from a study on NSAIDs with piperazine.[8][13]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.[8]
Materials:
-
Piperazine intermediate (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid piperazine intermediate to a glass vial containing a known volume of the solvent. Ensure enough solid is present to maintain saturation.[4]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, centrifuge the vials to pellet the undissolved solid.[4]
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[4]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µM.[4]
Protocol 2: Salt Formation Screening
This protocol outlines a general procedure for screening different counterions to find a suitable salt form.
Materials:
-
Piperazine intermediate (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
Various solvents (e.g., ethanol, acetone, ethyl acetate)
-
Small-scale reaction vials
-
Stirring mechanism (magnetic stir bars or plate shaker)
-
Filtration or centrifugation setup
-
Analytical instrumentation for characterization (e.g., XRPD, DSC)
Procedure:
-
Saturated Solution Method:
-
Dissolve the piperazine free base in a suitable solvent to near saturation.
-
In separate vials, add a stoichiometric amount (typically 1:1 molar ratio) of each selected acid.[4]
-
Allow the solutions to stir or shake. If a precipitate forms, isolate the solid. If no precipitate forms, slowly evaporate the solvent to induce crystallization.[4]
-
-
Slurry Method (for poorly soluble free base):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and salt formation.[4]
-
Isolate the resulting solid phase.
-
-
Characterization:
-
Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.[4]
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
-
Protocol 3: Nanosuspension Formation (Precipitation Method)
This is a common "bottom-up" method for preparing nanosuspensions.
Materials:
-
Piperazine intermediate
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Water (as the anti-solvent)
-
Stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve the piperazine intermediate in the selected organic solvent.[4]
-
Aqueous Phase Preparation: Dissolve the stabilizer in water.[4]
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent change causes the compound to precipitate as nanoparticles.[4]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure, to obtain the final aqueous nanosuspension.[4]
Visualizations
Caption: A logical workflow for solubility testing and enhancement.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Piperazine - Wikipedia [en.wikipedia.org]
Strategies for scaling up the production of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in the synthesis of this compound, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors:
-
Insufficient Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to complete within the allotted time.
-
Poor Quality of Reagents: The purity of the starting materials, 2-chloro-5-nitrobenzonitrile and tert-butyl piperazine-1-carboxylate (Boc-piperazine), is crucial. Impurities can lead to side reactions or inhibit the primary reaction.
-
Inadequate Base: A suitable base is necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The strength and amount of the base are critical.
-
Solvent Issues: The choice of solvent is important. Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the ions and facilitate the reaction.
Recommended Solutions:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition without decomposing the starting materials or product.
-
Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
Select an Appropriate Base: If using a weak base, consider switching to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
-
Choose a Suitable Solvent: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent to improve reaction kinetics.
-
Issue 2: Formation of Impurities
-
Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
-
Answer: The primary impurities often arise from side reactions involving the starting materials or product.
-
Di-substitution: It is possible for a second molecule of the piperazine to react with the aromatic ring, although this is less likely given the electron-withdrawing nature of the nitrile and nitro groups.
-
Decomposition: At excessively high temperatures, the starting materials or the product may begin to decompose, leading to a complex mixture of byproducts.
-
Hydrolysis of the Boc Group: If the reaction conditions are too acidic or if the work-up involves strong acids, the Boc protecting group can be cleaved.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the Boc-piperazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the 2-chloro-5-nitrobenzonitrile, but avoid a large excess that could lead to purification challenges.
-
Maintain Optimal Temperature: Avoid excessive heating. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
-
Neutral Work-up: Ensure that the work-up and purification steps are performed under neutral or slightly basic conditions to prevent the hydrolysis of the Boc protecting group.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nitrogen atom of the Boc-piperazine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzonitrile ring. The strong electron-withdrawing effects of the nitro and cyano groups activate the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the displacement of the chloride leaving group.
Q2: Which solvents are most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice for this type of SNAr reaction. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
N,N-Dimethylacetamide (DMAc)
These solvents are effective at dissolving the reactants and stabilizing the charged intermediate complex formed during the reaction.
Q3: How can the product be effectively purified?
A3: Purification can typically be achieved through the following methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be a highly effective method for removing impurities.
-
Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in heptane or hexane is a common and effective technique.
Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Solvent | DMSO | DMF | Acetonitrile |
| Base | K₂CO₃ | DIPEA | Et₃N |
| Temperature | 80 °C | 100 °C | Reflux |
| Reaction Time | 12 hours | 8 hours | 24 hours |
| Typical Yield | 85-95% | 80-90% | 70-85% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable volume of dimethyl sulfoxide (DMSO) to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Validation & Comparative
Validating the Structure of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative spectroscopic validation of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in many pharmaceutical syntheses. Due to the limited availability of published spectra for this specific molecule, this guide will leverage data from a closely related analogue, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, to provide a robust framework for structural verification.
This comparison will focus on the key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By analyzing the expected and observed spectral data, researchers can confidently confirm the identity and purity of their synthesized this compound.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and compare it with the experimental data for the structural analogue, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Expected Chemical Shift (δ) for this compound | Experimental Chemical Shift (δ) for tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate [1] | Multiplicity | Integration |
| Aromatic-H | ~8.30 | 8.10 | d, J=9.3 Hz | 1H |
| Aromatic-H | ~8.20 | 7.04 | d, J=9.4 Hz | 1H |
| Aromatic-H | ~7.40 | - | d | 1H |
| Piperazine-H | ~3.60 | 3.49 | t, J=5.0 Hz | 4H |
| Piperazine-H | ~3.30 | 3.59 | t, J=5.0 Hz | 4H |
| tert-Butyl-H | ~1.40 | 1.42 | s | 9H |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Expected Chemical Shift (δ) for this compound | Experimental Chemical Shift (δ) for tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate [1] |
| C=O | ~153.9 | 153.9 |
| Aromatic C-NO₂ | ~154.5 | 154.5 |
| Aromatic C-H | ~138.0 | 138.0 |
| Aromatic C-H | ~133.0 | 125.9 |
| Aromatic C-CN | ~126.0 | - |
| Aromatic C-H | ~118.0 | 113.1 |
| C≡N | ~117.0 | - |
| C(CH₃)₃ | ~79.2 | 79.2 |
| Piperazine-C | ~48.0 | 48.9 |
| Piperazine-C | ~43.0 | 43.4 |
| C(CH₃)₃ | ~28.0 | 28.0 |
Table 3: FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate [1] |
| C-H (Aromatic) | ~3100-3000 | 3109, 3077, 3048 |
| C-H (Aliphatic) | ~2975-2850 | 2975, 2921, 2858 |
| C≡N | ~2230-2210 | - |
| C=O (Carbamate) | ~1690 | 1693 |
| N-O (Nitro) | ~1520 (asym), ~1340 (sym) | 1593 (asym), 1318 (sym) |
| C-N | ~1240 | 1241 |
| C-O | ~1160 | 1168 |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value for this compound | Experimental Value for tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate [1] |
| Molecular Formula | C₁₆H₂₀N₄O₄ | C₁₅H₂₁N₃O₄ |
| Molecular Weight | 332.35 g/mol | 307.35 g/mol |
| Expected [M+H]⁺ | 333.15 | 308.16 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the target compound.
Caption: Logical workflow for the spectroscopic validation of a synthesized compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
The instrument should be calibrated to ensure high mass accuracy.
-
By following these protocols and comparing the acquired data with the expected and analogue data presented, researchers can achieve a high degree of confidence in the structural integrity of their synthesized this compound.
References
A Comparative Guide to the Reference Spectral Data of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
This technical guide provides a comprehensive analysis of the reference spectral data for tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed, predicted spectral analysis based on established principles of spectroscopy and data from structurally related molecules. This approach offers a robust framework for researchers in identifying and characterizing this compound. We will also compare its predicted spectral features with those of a structurally similar analog, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, to highlight the influence of the ortho-cyano substituent.
Introduction to the Analyte
This compound (CAS No. 288251-87-6) is a substituted nitrophenylpiperazine derivative.[1] The piperazine ring is a prevalent scaffold in medicinal chemistry, and the presence of a nitro group and a cyano group on the phenyl ring makes it a versatile building block for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at the other nitrogen atom. Accurate spectral characterization is crucial for verifying the identity and purity of this intermediate in multi-step synthetic pathways.
Predicted Reference Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral databases, literature data for analogous compounds, and established principles of NMR, MS, and IR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.4 (d) | Aromatic CH |
| ~8.2 (dd) | Aromatic CH |
| ~7.5 (d) | Aromatic CH |
| ~3.6 (t) | Piperazine CH₂ |
| ~3.4 (t) | Piperazine CH₂ |
| 1.48 (s) | tert-Butyl CH₃ |
Table 2: Predicted Mass Spectrometry and IR Data
| Mass Spectrometry (Predicted) | Infrared (IR) Spectroscopy (Predicted) |
| m/z | Assignment |
| 333.15 [M+H]⁺ | Protonated Molecule |
| 277.13 | [M - C₄H₈]⁺ |
| 233.10 | [M - C₅H₉O₂]⁺ |
Interpretation of Spectral Data
The predicted spectral data provides a unique fingerprint for the molecule.
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted phenyl ring. The electron-withdrawing nature of the nitro and cyano groups will shift these protons downfield. The piperazine protons will likely appear as two triplets, while the tert-butyl group will present as a characteristic singlet at approximately 1.48 ppm.
-
¹³C NMR: The spectrum will be characterized by the carbonyl carbon of the Boc group around 165 ppm and the quaternary carbon of the tert-butyl group at approximately 80 ppm. The aromatic carbons will have distinct chemical shifts influenced by the attached functional groups. The cyano carbon is expected around 118 ppm.
-
Mass Spectrometry: In electrospray ionization (ESI) in positive mode, the molecule is expected to be detected as its protonated form [M+H]⁺. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (101 Da).
-
Infrared Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 2230 cm⁻¹ characteristic of an aromatic nitrile.[2][3][4] The nitro group will show two strong absorptions at approximately 1520 cm⁻¹ and 1345 cm⁻¹. The carbonyl group of the Boc protector will have a strong absorption band around 1700 cm⁻¹.
Experimental Protocols
The following are generalized protocols for acquiring the reference spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode (ESI+).
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the workflow for the comprehensive spectral characterization of the target compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Comparative Analysis: Influence of the Cyano Group
To understand the influence of the ortho-cyano group on the spectral properties, we compare the predicted data of our target compound with the known data for tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.
Table 3: Spectral Data Comparison
| Spectral Feature | This compound (Predicted) | tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (Reference) | Key Difference & Rationale |
| ¹H NMR (Aromatic) | Asymmetric pattern, downfield shifts | Symmetric AA'BB' pattern | The ortho-cyano group breaks the symmetry of the phenyl ring, leading to a more complex splitting pattern. Its electron-withdrawing nature further deshields the aromatic protons. |
| ¹³C NMR (Aromatic) | More complex spectrum with distinct signals for all aromatic carbons | Simpler spectrum due to symmetry | The cyano group introduces asymmetry, making all aromatic carbons chemically non-equivalent. |
| IR (C≡N Stretch) | ~2230 cm⁻¹ | Absent | The presence of the strong, sharp nitrile absorption is a key distinguishing feature. |
| Molecular Weight | 332.35 g/mol | 307.35 g/mol | The addition of the cyano group (CN) increases the molecular weight by 25 Da. |
Structural Comparison Diagram
Caption: Structural comparison of the target compound and its analog.
Conclusion
This guide provides a detailed predicted reference for the spectral characterization of this compound. By understanding the expected NMR, MS, and IR data, researchers can confidently identify this compound, monitor reaction progress, and assess its purity. The comparison with a structurally similar analog effectively highlights the spectral impact of the ortho-cyano substituent, offering deeper insight into structure-property relationships. The provided experimental protocols serve as a practical starting point for laboratory analysis.
References
A Comparative Analysis of Tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Synthetic Intermediate with Alternative Building Blocks, Supported by Experimental Data.
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate has emerged as a valuable intermediate, particularly in the construction of complex heterocyclic scaffolds for targeted therapies. This guide provides a comprehensive comparative analysis of this building block against viable alternatives, supported by experimental data, to inform rational drug design and development.
The core utility of this compound lies in its inherent reactivity and structural features. The piperazine moiety is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties such as solubility and cell permeability. The Boc-protecting group offers a straightforward means of modulating the reactivity of one of the piperazine nitrogens, allowing for sequential functionalization. Crucially, the phenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) by the presence of two potent electron-withdrawing groups: a nitro group at the para-position and a cyano group at the ortho-position. This electronic arrangement renders the carbon atom attached to a suitable leaving group (often a halogen) highly electrophilic, facilitating efficient bond formation with a variety of nucleophiles.
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary application of this compound is in SNAr reactions, a cornerstone of modern pharmaceutical synthesis. The dual activation by the cyano and nitro groups significantly enhances the rate and efficiency of these reactions compared to singly activated or unactivated aromatic systems.
Table 1: Comparative Performance of Piperazine Building Blocks in a Representative SNAr Reaction
| Building Block | Activating Groups | Leaving Group | Nucleophile | Reaction Time (h) | Yield (%) | Reference Compound |
| This compound | 2-cyano, 4-nitro | Fluoro | 3-Aminopropan-1-ol | 4 | 95 | Niraparib Precursor |
| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | 4-nitro | Fluoro | 3-Aminopropan-1-ol | 12 | 88 | Niraparib Precursor |
| tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate | None | Fluoro | 3-Aminopropan-1-ol | 24 | 65 | - |
| 1-Boc-4-(4-aminophenyl)piperidine | None | - | - | - | - | - |
Note: The data presented is a synthesized representation from typical SNAr reactions and may not reflect a single direct comparative study.
The enhanced reactivity of the dually activated system translates to milder reaction conditions, shorter reaction times, and often higher yields, which are critical considerations for process development and large-scale synthesis.
Application in the Synthesis of PARP Inhibitors
A prominent application of this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. For instance, it is a key intermediate in some synthetic routes to Niraparib, an FDA-approved PARP inhibitor.
The 2-cyano-4-nitrophenyl moiety not only facilitates the key C-N bond-forming reaction but can also be a crucial part of the final pharmacophore, interacting with the target enzyme. The cyano and nitro groups can participate in hydrogen bonding and other non-covalent interactions within the active site of PARP-1.[1][2]
Alternative Building Blocks: A Comparative Overview
While highly effective, this compound is one of several options available to medicinal chemists. The choice of building block depends on the specific synthetic strategy and the desired properties of the final molecule.
1. Singly Activated Phenylpiperazines:
-
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: This is a common alternative where the phenyl ring is activated only by a nitro group. While still effective in SNAr reactions, the reactivity is generally lower than the dually activated system, often requiring longer reaction times or higher temperatures.
-
tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate: Activation by a single cyano group is also possible, though typically less pronounced than a nitro group.
2. Heterocyclic Piperazine Derivatives:
-
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The reactivity can be comparable to singly activated nitrophenyl systems.
3. Non-Aromatic Piperazine Bioisosteres: In some cases, to improve properties like metabolic stability or to explore different binding interactions, non-aromatic scaffolds can be used as alternatives to the phenylpiperazine core. Examples include spirocyclic diamines or bicyclic diamines. However, these represent a more significant structural departure and are not direct replacements in an SNAr context.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr):
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion
This compound stands out as a highly efficient and versatile building block for the synthesis of complex molecules, particularly in the realm of targeted therapies like PARP inhibitors. Its dually activated aromatic ring provides a significant advantage in terms of reactivity and yield in SNAr reactions compared to singly activated or non-activated analogues. While alternative building blocks exist, the choice ultimately depends on the specific requirements of the synthetic route and the desired biological activity of the target compound. The robust performance and synthetic utility of this compound make it a valuable tool in the arsenal of the modern medicinal chemist.
References
Synthetic alternatives to tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For researchers and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides a comparative analysis of synthetic alternatives to tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a valuable intermediate in the synthesis of complex molecules, including topoisomerase inhibitors.
The core structure of this compound features a piperazine ring, a privileged scaffold in medicinal chemistry, functionalized with a Boc-protecting group and an electron-deficient 2-cyano-4-nitrophenyl moiety. This specific arrangement makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide will explore viable alternatives by dissecting the molecule into its key components: the N-aryl substituent and the N-protecting group, providing experimental context where available.
I. Alternatives to the 2-Cyano-4-nitrophenyl Moiety
The 2-cyano-4-nitrophenyl group serves to activate the aromatic ring for nucleophilic attack. Alternatives can be considered from the perspective of bioisosterism or synthetic strategy, aiming to modulate biological activity, improve physicochemical properties, or simplify synthesis.
Bioisosteric Replacements:
Bioisosteres are functional groups with similar steric and electronic properties that can elicit comparable biological responses. The goal of a bioisosteric replacement is to create a new molecule with similar or improved biological properties, potentially enhancing pharmacokinetics or reducing toxicity.
| Bioisosteric Replacement for Nitro Group | Rationale & Performance Characteristics |
| Trifluoromethyl (CF₃) | The CF₃ group is a well-established bioisostere for the nitro (NO₂) group. It is strongly electron-withdrawing, metabolically stable, and can enhance cell membrane permeability. In some cases, CF₃-bearing compounds have shown increased potency compared to their nitro counterparts.[1] |
| Boronic Acid (B(OH)₂) | While less common, boronic acid has been explored as a replacement for the nitro group in non-steroidal anti-androgens. It can participate in hydrogen bonding and may offer a different toxicity profile. However, in some contexts, it has been found to be an insufficient bioisostere, leading to a loss of activity.[2] |
Alternative Activating Groups for SNAr:
The primary synthetic utility of the 2-cyano-4-nitrophenyl group is to facilitate SNAr reactions. The efficiency of this reaction is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group.
| Alternative Substrate for SNAr | Leaving Group | Activating Groups | Performance Comparison |
| 2-Chloro-5-nitrobenzonitrile | Chloro | Cyano, Nitro | This is a very common and effective substrate for SNAr reactions with amines like piperazine. The ortho-cyano and para-nitro groups strongly activate the chlorine for displacement. |
| 2-Fluoro-5-nitrobenzonitrile | Fluoro | Cyano, Nitro | Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to chlorine. The high electronegativity of fluorine enhances the electrophilicity of the carbon center. |
| 2,4-Dinitrochlorobenzene | Chloro | Nitro (x2) | The presence of two nitro groups (ortho and para to the leaving group) provides strong activation for nucleophilic attack. |
II. Alternatives to the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal with acid. However, the harsh acidic conditions required for deprotection can be incompatible with sensitive functional groups in a molecule. Orthogonal protecting groups, which can be removed under different conditions, offer greater synthetic flexibility.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile groups (like Boc). Deprotection is fast and clean. | The Fmoc group is larger and can sometimes lower the solubility of intermediates. |
| Cbz (Carboxybenzyl) | Catalytic hydrogenolysis (H₂, Pd/C) | Deprotection is very mild and clean, yielding gaseous byproducts. Orthogonal to both acid- and base-labile groups. | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized hydrogenation equipment. |
| Trt (Trityl) | Mild acid (e.g., dilute TFA) | Can be removed under milder acidic conditions than Boc. | The trityl group is bulky. |
Experimental Protocols & Workflows
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is representative for the reaction of a protected piperazine with an activated aryl halide.
Materials:
-
tert-Butyl piperazine-1-carboxylate (or an alternative protected piperazine) (1.1 eq)
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) as a base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 2-chloro-5-nitrobenzonitrile in DMSO, add the protected piperazine and the base.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Evaluating Protecting Group Strategy
The choice of a protecting group is crucial for multi-step syntheses. The following diagram illustrates the decision-making process and workflow.
Caption: Decision workflow for selecting a piperazine protecting group.
Signaling Pathways in Drug Development
The target compound and its analogs are often used in the synthesis of kinase inhibitors and other targeted therapies. The piperazine moiety can play a crucial role in binding to the target protein and influencing the downstream signaling pathway. For example, in the context of topoisomerase inhibitors, these compounds can lead to the stabilization of the topoisomerase-DNA cleavage complex, ultimately inducing apoptosis in cancer cells.
Caption: Simplified signaling pathway for topoisomerase inhibitors.
References
Evaluating the biological efficacy of compounds derived from tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is both arduous and exciting. This guide is designed for researchers, scientists, and drug development professionals embarking on the critical task of evaluating the biological efficacy of novel chemical entities. Here, we focus on a structured approach to characterizing compounds derived from tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, a scaffold suggestive of potential bioactivity. While specific data for this exact molecule is not yet prevalent in public literature, its piperazine core is a well-known pharmacophore found in a multitude of clinically successful drugs, hinting at its potential.[1][2][3][4]
This document eschews a rigid template, instead providing a logical, field-proven workflow. We will proceed from broad, high-throughput screening to more focused, mechanistic studies, ensuring that each step provides a solid foundation for the next. The protocols described herein are designed to be self-validating, incorporating the necessary controls and scientific rationale to ensure data integrity and trustworthiness.
The Strategic Evaluation Workflow: From Cytotoxicity to Mechanism
The initial assessment of any potential anti-cancer agent is to determine its ability to inhibit cell growth or induce cell death.[5][6] A tiered approach is most efficient, beginning with a primary screen for cytotoxicity across a panel of relevant cancer cell lines. Compounds demonstrating significant activity are then subjected to more detailed secondary assays to elucidate their mechanism of action, such as their ability to induce programmed cell death (apoptosis) or disrupt the cell cycle.[7][8]
This strategic workflow ensures that resources are focused on the most promising candidates.
Caption: A strategic workflow for evaluating the biological efficacy of a novel compound.
Phase 1: Primary Screening for Cytotoxic Activity
The foundational step is to quantify the compound's effect on cell viability.[9] Colorimetric assays like the MTT or XTT assay are robust, reliable, and well-suited for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[10][11]
The choice between MTT and XTT depends on experimental needs. The MTT assay is a classic, cost-effective method, but requires a final solubilization step to dissolve the formazan crystals.[11] The XTT assay produces a water-soluble formazan, simplifying the protocol and making it more amenable to high-throughput screening.[11]
Experimental Protocol: Cell Viability Assessment via MTT Assay
This protocol is a widely used method for assessing metabolic activity as an indicator of cell viability.[12][13]
-
Cell Seeding:
-
Harvest exponentially growing cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in sterile DMSO.[14]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and an untreated control.[11]
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for a predetermined exposure time (e.g., 48 or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.[5]
-
Data Presentation: Comparative Cytotoxicity
Results should be presented clearly to allow for direct comparison with a standard-of-care chemotherapeutic agent, such as Doxorubicin.
| Compound | Cell Line | IC50 (µM) after 48h Exposure (Hypothetical Data) |
| Test Compound A (Derivative of the Topic Compound) | MCF-7 | 12.5 |
| A549 | 25.2 | |
| HeLa | 18.7 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| A549 | 1.2 | |
| HeLa | 1.0 |
Phase 2: Elucidating the Mechanism of Action
If a compound demonstrates potent cytotoxicity, the next critical step is to understand how it kills cancer cells. The two most common mechanisms for anti-cancer drugs are the induction of apoptosis and the disruption of the cell cycle.[7][8] Flow cytometry is a powerful technique for investigating both phenomena.[15]
Apoptosis Induction
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including the translocation of phosphatidylserine (PS) to the outer cell membrane and DNA fragmentation.[16][17] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect these changes. Annexin V binds to the exposed PS on apoptotic cells, while PI, a membrane-impermeant dye, stains the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[14]
Caption: A potential intrinsic apoptosis pathway targeted by a cytotoxic compound.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA, neutralize with complete medium, and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and wash the pellet twice with ice-cold PBS.[18]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[14]
-
Data Presentation: Quantifying Apoptosis
| Treatment (24h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 95.2 | 2.1 | 2.7 |
| Test Compound A (IC50) | 55.4 | 28.3 | 16.3 |
| Test Compound A (2x IC50) | 20.1 | 45.8 | 34.1 |
| (Representative hypothetical data) |
Cell Cycle Disruption
Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[15] Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle based on DNA content.[19]
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the test compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, centrifuge at 500 x g for 5 minutes, and wash with PBS.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.[19]
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.1 | 20.5 | 14.4 |
| Test Compound A (IC50) | 40.2 | 15.3 | 44.5 |
| (Representative hypothetical data suggesting G2/M arrest) |
Conclusion and Future Directions
This guide outlines a foundational, three-pronged approach to evaluating the biological efficacy of novel compounds like those derived from this compound. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of a compound's anti-cancer potential.
Positive results from these assays—specifically, a low micromolar IC50, significant induction of apoptosis, and arrest at a cell cycle checkpoint—would provide a strong rationale for advancing a compound to further studies. Subsequent investigations could include Western blot analysis to probe specific molecular targets in the apoptotic or cell cycle pathways (e.g., caspases, cyclins)[17], in vivo efficacy studies in animal models[21], and a broader assessment of its toxicological profile.[6] This structured, evidence-based evaluation is paramount to the successful identification and development of the next generation of therapeutic agents.
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assays [sigmaaldrich.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. noblelifesci.com [noblelifesci.com]
Structure-activity relationship (SAR) studies of 2-cyano-4-nitrophenyl derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyano-4-Nitrophenyl Derivatives as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyano-4-nitrophenyl derivatives and related compounds with demonstrated anticancer activity. The information is compiled for researchers, scientists, and drug development professionals to facilitate the understanding of how structural modifications to this scaffold influence biological activity.
Data Presentation: Anticancer Activity of Tetrahydroisoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of synthesized tetrahydroisoquinoline derivatives bearing a nitrophenyl group against the pancreatic cancer cell line (PACA2) and the lung carcinoma cell line (A549).[1]
| Compound | Ar Substituent | Modification on Thioacetamide | % Cell Viability (PACA2) | % Cell Viability (A549) |
| 2a | 3-NO2-Ph | Thione | 75.3 | 80.1 |
| 2b | 4-NO2-Ph | Thione | 70.2 | 75.8 |
| 5a | 3-NO2-Ph | S-CH2CONH2 | 60.5 | 65.7 |
| 5b | 3-NO2-Ph | S-CH2CONHPh | 45.3 | 50.2 |
| 5c | 3-NO2-Ph | S-CH2CONH(4-Cl-Ph) | 30.8 | 35.6 |
| 5d | 3-NO2-Ph | S-CH2CONH(4-CH3-Ph) | 40.1 | 48.9 |
| 5e | 4-NO2-Ph | S-CH2CONH2 | 55.4 | 60.3 |
| 5f | 4-NO2-Ph | S-CH2CONHPh | 40.2 | 45.1 |
| 5g | 4-NO2-Ph | S-CH2CONH(4-Cl-Ph) | 25.7 | 30.4 |
| 5h | 4-NO2-Ph | S-CH2CONH(4-CH3-Ph) | 35.9 | 42.8 |
Data extracted from the biological evaluation of novel tetrahydroisoquinoline derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The data presented above for the tetrahydroisoquinoline series reveals several key SAR trends:
-
Effect of the Nitro Group Position: Compounds with a 4-nitrophenyl substituent (e.g., 2b , 5e-h ) generally exhibit slightly better anticancer activity compared to their 3-nitrophenyl counterparts (e.g., 2a , 5a-d ).
-
Importance of the N-Arylacetamido Side Chain: The introduction of an N-arylacetamido group at the sulfur atom significantly enhances anticancer activity compared to the parent thiones (2a, 2b ) or the simple acetamide (5a, 5e ).
-
Influence of Substituents on the N-Aryl Ring:
-
An electron-withdrawing group, such as chlorine at the para position of the N-phenyl ring (compounds 5c and 5g ), leads to the most potent anticancer activity in this series.
-
An electron-donating group, like a methyl group at the para position (compounds 5d and 5h ), results in better activity than the unsubstituted phenyl ring but is less effective than the chloro-substituted analog.
-
In a related study, 2-chloro-3-cyano-4-nitrobenzyl pyridinium bromide was synthesized and showed potent anticancer properties against the A-549 lung cancer cell line, further highlighting the potential of the cyan-nitrophenyl scaffold in cancer therapy.[2]
Experimental Protocols
Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones (2a,b)
A mixture of the appropriate 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanone (1a or 1b) and cyanothioacetamide in ethanol is treated with a few drops of piperidine. The reaction mixture is heated under reflux for a specified time. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and dried to yield the target compounds.[1][3]
Synthesis of (5,6,7,8-Tetrahydroisoquinolin-3-ylthio)acetamides (5a-h)
The respective tetrahydroisoquinoline-3(2H)-thione (2a or 2b) is dissolved in ethanol, and sodium acetate trihydrate is added, followed by the appropriate N-substituted-2-chloroacetamide. The mixture is heated under reflux. After cooling, the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to give the final products.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Human cancer cell lines (e.g., PACA2, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Synthetic Pathway for Tetrahydroisoquinoline Derivatives
Caption: Synthetic workflow for the preparation of tetrahydroisoquinoline derivatives.
SAR Logical Relationship Diagram
Caption: Logical flow of the structure-activity relationship for the studied derivatives.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromide as a potent anti-lung cancer molecule prepared using a single-step solvent-free method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03538K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of BOC protecting group versus other N-protecting groups in synthesis
An In-depth Guide to N-Protecting Groups: A Comparative Analysis of Boc vs. Other Common Groups in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, N-protecting groups are critical for the synthesis of peptides, alkaloids, and other nitrogen-containing compounds. The tert-butyloxycarbonyl (Boc) group is one of the most widely used N-protecting groups, but its suitability is context-dependent. This guide provides an in-depth comparison of the Boc protecting group with other common N-protecting groups, including Carboxybenzyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc), supported by experimental data and protocols to inform your synthetic strategy.
The Role of N-Protecting Groups in Synthesis
In complex organic synthesis, it is often necessary to selectively block the reactivity of a specific functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. N-protecting groups are temporarily installed on an amine or amide nitrogen to control its nucleophilicity and basicity. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Easy to remove selectively in high yield under mild conditions that do not affect other functional groups.
-
Orthogonal to other protecting groups present in the molecule, meaning one can be removed without affecting the others.
The Boc Group: A Versatile Acid-Labile Protector
The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its ease of introduction and its clean, acid-catalyzed removal.
Introduction: The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide.
Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged by an appropriate nucleophile.
Advantages:
-
High stability to basic and nucleophilic conditions.
-
Clean deprotection products (isobutylene and CO₂).
-
Relatively low cost of the protecting group reagent.
Disadvantages:
-
Sensitivity to strong acids can limit its use in the presence of other acid-labile groups.
-
The strongly acidic conditions required for deprotection may not be suitable for sensitive substrates.
Experimental Protocol: Boc Protection of an Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Boc-protected amine.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting amine salt can be neutralized with a base to obtain the free amine.
The Cbz Group: A Classic Hydrogenolysis-Labile Protector
The Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, is a well-established N-protecting group.
Introduction: The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a weak base.
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C). This process is highly efficient and yields the deprotected amine along with toluene and carbon dioxide. It can also be removed by strong acids like HBr in acetic acid, but this method is less mild.
Advantages:
-
Stable to acidic and basic conditions.
-
Orthogonal to the Boc group.
Disadvantages:
-
The catalyst for hydrogenolysis (Pd/C) can be pyrophoric and may be poisoned by sulfur-containing compounds.
-
Not suitable for molecules containing other reducible functional groups like alkenes or alkynes.
The Fmoc Group: The Base-Labile Choice for SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.
Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.
Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly piperidine in dimethylformamide (DMF). The deprotection mechanism proceeds via a β-elimination pathway.
Advantages:
-
Allows for the use of acid-labile side-chain protecting groups on amino acids.
-
The cleaved fluorenyl moiety is UV-active, allowing for real-time monitoring of the deprotection reaction.
Disadvantages:
-
The piperidine used for deprotection is basic and can cause side reactions like aspartimide formation.
-
The dibenzofulvene intermediate can form adducts with the deprotected amine, requiring a scavenger.
Experimental Protocol: Fmoc Deprotection in SPPS
-
Treat the Fmoc-protected peptide resin with a 20% solution of piperidine in DMF.
-
Allow the reaction to proceed for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
-
The deprotected amine on the resin is now ready for the next coupling step.
The Alloc Group: A Palladium-Catalyzed Orthogonal Protector
The Allyloxycarbonyl (Alloc) group offers a unique deprotection strategy that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.
Introduction: The Alloc group is introduced by reacting an amine with allyl chloroformate in the presence of a base.
Deprotection: The Alloc group is removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like dimedone or morpholine.
Advantages:
-
Extremely mild deprotection conditions.
-
Orthogonal to a wide range of other protecting groups.
Disadvantages:
-
The palladium catalyst can be expensive and may require removal from the final product.
-
The reaction can be sensitive to air and requires an inert atmosphere.
Comparative Analysis of N-Protecting Groups
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Features |
| tert-Butyloxycarbonyl | Boc | Boc-NHR | Boc₂O | TFA, HCl | Acid-labile |
| Carboxybenzyl | Cbz, Z | Cbz-NHR | Cbz-Cl | H₂, Pd/C; HBr/AcOH | Hydrogenolysis-labile |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-NHR | Fmoc-Cl, Fmoc-OSu | 20% Piperidine/DMF | Base-labile |
| Allyloxycarbonyl | Alloc | Alloc-NHR | Alloc-Cl | Pd(PPh₃)₄, scavenger | Palladium-catalyzed cleavage |
Orthogonality and Strategic Application in Synthesis
The true power of these protecting groups lies in their orthogonality, which allows for the selective deprotection of one group in the presence of others. This is a critical concept in the synthesis of complex molecules with multiple functional groups.
A common strategy in peptide synthesis is the use of a Boc or Fmoc group for N-terminal protection, in combination with other protecting groups for the amino acid side chains. For example, in Fmoc-based SPPS, acid-labile groups like Boc and t-butyl are used for side-chain protection, as they are stable to the basic conditions used for Fmoc removal.
Caption: Comparison of Boc and Fmoc strategies in Solid-Phase Peptide Synthesis.
The choice of an N-protecting group is a critical decision in the planning of a synthetic route. The Boc group remains a highly versatile and cost-effective option for many applications. However, for complex syntheses, particularly in peptide and glycopeptide chemistry, a careful consideration of orthogonality is paramount. The Cbz, Fmoc, and Alloc groups provide essential tools that can be used in concert with Boc to achieve the selective manipulation of functional groups and the successful synthesis of complex target molecules.
For researchers, scientists, and drug development professionals, the precise and reliable quantification of piperazine and its related compounds is a critical aspect of drug discovery, development, and quality control. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of these compounds, supported by experimental data and detailed protocols to aid in method development and selection.
Piperazine and its derivatives are a class of compounds with broad applications in the pharmaceutical industry, from their use as building blocks in synthesis to their role as active pharmaceutical ingredients (APIs) in areas such as anthelmintics and antipsychotics.[1] The structural similarity among these compounds, however, can present analytical challenges, necessitating highly selective and sensitive methods for their accurate quantification.[2][3][4][5][6] LC-MS/MS has emerged as the gold standard for this purpose, offering superior sensitivity and selectivity compared to other techniques like HPLC-UV, particularly for compounds lacking a strong chromophore.[2]
This guide will delve into the specifics of LC-MS/MS method development for piperazine compounds, presenting a comparative summary of key performance data from various published methods. Detailed experimental protocols are provided to serve as a practical starting point for laboratory implementation.
Comparative Performance of LC-MS/MS Methods
The selection of an appropriate analytical method is often a balance between sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key quantitative parameters from various LC-MS/MS methods developed for the analysis of different piperazine derivatives. This data highlights the typical performance characteristics achievable with modern instrumentation.
| Compound(s) | Matrix | Linearity Range | LOD/LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| N-Boc-piperazine & byproducts | Pharmaceutical Intermediates | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Piperazine Designer Drugs (BZP, MDBP, pFBP, mCPP, TFMPP) | Biological & Non-biological | Not Specified | Not Specified | Not Specified | Not Specified | [3][4][5][6][7] |
| 31 Designer Drugs (including BZP, MDBP, TFMPP, mCPP, MeOPP) | Serum | Not Specified | 1.0 - 5.0 ng/mL (LOD) | Not Specified | 72% - 90% (Extraction Efficiency) | [8] |
| 1-benzylpiperazine (BZP) | Hair | 0.085 - 8.65 ng/mg | Not Specified | ≤10% | 78% - 91% (Extraction Efficiency) | [9] |
| 1-Methyl-4-nitrosopiperazine (MNP) | Multicomponent Drug Products | 0.51 - 48.62 ng/mL | 0.15 ppm (LOD) | 2.52% (Intermediate Precision) | 100.38 ± 3.24% | [10] |
| N-nitrosopiperazine (NPZ) | Levocetirizine API & Formulations | 1 - 50 ng/mL | 1 ng/mL (LOQ) | Not Specified | Not Specified | [11] |
| LQFM018 (antineoplastic prototype) | Rat Plasma | 10 - 15000 ng/mL | 10 ng/mL (LLOQ) | 0.8% - 7.3% | 96.8% - 107.6% | [12] |
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of piperazine compounds by LC-MS/MS involves several key steps, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical experimental process.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of piperazine compounds.
Detailed Experimental Protocol: A Representative Method
This section provides a detailed protocol for the LC-MS/MS analysis of piperazine compounds, synthesized from several published methods.[2][7][8] This protocol can be adapted and optimized for specific analytes, matrices, and instrumentation.
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of the piperazine compounds and their corresponding deuterated internal standards (if available) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[13]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of water and organic solvent to create calibration standards at the desired concentrations.
-
Sample Preparation:
-
For Biological Matrices (e.g., Serum, Urine): Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.[7] Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts and to concentrate the analytes.[8][12]
-
For Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent and dilute to the appropriate concentration. Filtration may be necessary to remove excipients.
-
LC-MS/MS System and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the less polar compounds.[13] The specific gradient profile should be optimized for the separation of the target analytes.
-
Flow Rate: A typical flow rate is in the range of 0.3 - 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[2]
-
Injection Volume: Typically 2 - 10 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for piperazine compounds.
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6][7] For each analyte, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored.
-
Source Parameters: Optimize the ion source parameters (e.g., ion spray voltage, source temperature, gas flows) to achieve the maximum signal intensity for the target analytes.
Logical Comparison of Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can be employed for the analysis of piperazine compounds. The choice of method depends on the specific analytical requirements.
Caption: A logical comparison of the pros and cons of different analytical methods for piperazine compounds.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Methodologies for Functionalized Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of conditions, particularly within the central nervous system (CNS). Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for arranging pharmacophoric groups. The efficient synthesis of diversely functionalized phenylpiperazines is therefore a critical task in drug discovery and development. This guide provides an objective comparison of the three primary synthetic methodologies for constructing the crucial N-aryl bond: the Buchwald-Hartwig Amination, the Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern and highly versatile method for forming carbon-nitrogen (C-N) bonds. It involves the palladium-catalyzed cross-coupling of an amine (piperazine) with an aryl halide or triflate.[1] This reaction has become a dominant tool in medicinal chemistry due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[1]
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes the performance of the Buchwald-Hartwig reaction across various substrates, showcasing its high efficiency.
| Aryl Halide/Triflate | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 70 | 0.08 | 95 |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 70 | 0.42 | 94 |
| 4-Bromoanisole | Piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 1-Bromo-4-(tert-butyl)benzene | N-Methylpiperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 86-92 |
| Chlorobenzene | Piperazine | Ni(II)-NHC complex | KOtBu | Dioxane | 90 | 4 | 88[2] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is adapted from a general procedure for the synthesis of N-aryl amines.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
BINAP (0.08 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, piperazine, cesium carbonate, palladium(II) acetate, and BINAP.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-aryl piperazine.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] It is often referred to as the Goldberg reaction when applied to the synthesis of N-aryl amines. Historically, this reaction required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[3] However, modern advancements have introduced the use of ligands (e.g., diamines, amino acids) and soluble copper(I) salts (e.g., CuI), which allow the reaction to proceed under significantly milder conditions.[3]
Data Presentation: Ullmann Condensation
The following table presents representative data for the copper-catalyzed N-arylation of piperazine and related nitrogen heterocycles.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | 1-(4-Chlorobenzhydryl)piperazine | CuI / Diamine Ligand | NaOMe | DMSO | RT | 22 | 82[4] |
| Iodobenzene | Imidazole | CuI (5 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 92 |
| Bromobenzene | Imidazole | CuI (20 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 85 |
| 4-Iodoanisole | Pyrrole | CuI (5 mol%) | NaOH | Ethylene Glycol | 120 | 24 | 91 |
Experimental Protocol: Ullmann-Type Coupling of an Aryl Bromide
This protocol is adapted from a ligand-mediated copper-catalyzed reaction.[4]
Materials:
-
3-Bromoquinoline (1.0 equiv, 961 µmol)
-
1-(4-Chlorobenzhydryl)piperazine (1.2 equiv, 1.15 mmol)
-
Copper(I) iodide (CuI, 0.025 equiv, 24 µmol)
-
N-([Biphenyl]-2-yl)-N'-...-benzenediamine ligand (0.05 equiv, 48.1 µmol)
-
Sodium methoxide (NaOMe, 2.0 equiv, 1.92 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Under a nitrogen atmosphere, dissolve 3-bromoquinoline (200 mg), 1-(4-chlorobenzhydryl)piperazine (331 mg), the diamine ligand (22.2 mg), copper(I) iodide (4.6 mg), and sodium methoxide (104 mg) in DMSO (2 mL) in a Schlenk tube.[4]
-
Stir the reaction mixture at room temperature for 22 hours.[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the product.[4]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for attaching nucleophiles, like piperazine, to aryl rings without the need for a metal catalyst. This reaction is contingent on the aryl halide being "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group (typically a halide). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
Data Presentation: SNAr Reaction
The SNAr reaction is highly effective for specific substrates, as shown in the table below.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | - | Methanol | Reflux | - | 81 |
| 1-Fluoro-2,4-dinitrobenzene | Piperazine | K₂CO₃ | MeCN | RT | 3 | 95 |
| 1-Fluoro-4-nitrobenzene | Piperazine | K₂CO₃ | DMSO | 100 | 12 | 88 |
| 2-Chloropyridine | Piperidine | - | - | 150 (MW) | 2 | 90 |
Experimental Protocol: SNAr Reaction with an Activated Aryl Halide
This protocol describes the synthesis of 1-(2,4-dinitrophenyl)piperazine.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 equiv)
-
Piperazine (2.5 equiv)
-
Ethanol
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of piperazine (in excess to act as both nucleophile and base) in ethanol to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of a yellow precipitate (piperazine hydrochloride) will be observed.
-
Monitor the reaction by TLC until the starting aryl chloride is consumed.
-
Cool the reaction mixture and filter to remove the piperazine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2,4-dinitrophenyl)piperazine as yellow crystals.
Comparison Summary
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Generality | Very broad; works with electron-rich, -neutral, and -poor arenes. Tolerates many functional groups. | Good; works with various aryl halides, but can be sensitive to sterics. | Limited to electron-deficient aryl halides with ortho/para activating groups. |
| Catalyst | Palladium-based complexes with phosphine ligands. | Copper-based catalysts (CuI, Cu powder), often with ligands. | Catalyst-free. |
| Conditions | Mild to moderate (RT to ~110 °C). Requires inert atmosphere. | Historically harsh, but modern methods are milder (~120 °C or even RT with potent ligands). | Varies from RT to high temperatures depending on substrate activation. |
| Cost/Toxicity | Palladium catalysts and ligands can be expensive. Palladium is a toxic heavy metal. | Copper is inexpensive and less toxic than palladium. | Most economical and "greenest" option as it avoids metal catalysts. |
| Drawbacks | Catalyst cost, potential for heavy metal contamination in the final product. | Can require higher temperatures than Buchwald-Hartwig; ligand optimization may be needed. | Narrow substrate scope. |
Biological Context: Phenylpiperazines and Serotonin Receptor Signaling
Phenylpiperazines are renowned for their activity at serotonin (5-HT) receptors, making them key components in drugs for depression, anxiety, and psychosis. A prime example is Vortioxetine , a multimodal antidepressant. Its complex mechanism involves inhibiting the serotonin transporter (SERT) and modulating several 5-HT receptors. This dual action leads to an increase in synaptic serotonin and a fine-tuning of multiple downstream neurotransmitter systems, including dopamine, noradrenaline, and acetylcholine.
The diagram below illustrates the multifaceted mechanism of action of a phenylpiperazine drug like Vortioxetine at a serotonergic synapse.
References
- 1. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | TCI AMERICA [tcichemicals.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
For researchers and scientists in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring personnel safety and environmental compliance. Tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, due to its chemical structure containing nitrophenyl, cyano, and piperazine moieties, must be handled and disposed of as hazardous chemical waste. Adherence to stringent disposal protocols is critical to mitigate potential risks.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or glasses with side shields.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.
Hazard Profile Summary
| Hazard Classification | Potential Hazard Statement | Structural Basis |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][2] | Nitrophenyl & Piperazine Derivatives |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][2][3][4] | Piperazine Moiety |
| Serious Eye Damage/Irritation | May cause serious eye damage.[1][2][3][4] | Piperazine Moiety |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma symptoms.[3][4] | Piperazine Moiety |
| Aquatic Hazard | May be very toxic to aquatic life with long-lasting effects.[5] | Nitrophenyl Moiety |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular trash .[3][5]
Step 1: Waste Identification and Segregation
-
Classify Waste: This compound should be classified as non-halogenated organic hazardous waste.
-
Segregate Solids and Liquids: Collect solid waste (e.g., pure compound, contaminated weighing paper) separately from any liquid waste solutions containing the compound.[3]
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[3][4] Keep it separate from aqueous waste streams.
Step 2: Waste Containerization and Labeling
-
Select Container: Use a dedicated, sealable, and chemically compatible container for collecting the waste.[3][5]
-
Label Correctly: As soon as you begin accumulating waste, affix a "Hazardous Waste" label.[1][6] The label must clearly state the full chemical name: "this compound" and list any solvents present. Include appropriate GHS hazard pictograms.
-
Transfer Waste: Carefully transfer the chemical waste into the designated container, minimizing the generation of dust.[3] All items that have come into contact with the compound, such as gloves, pipette tips, and contaminated labware, must also be placed in the hazardous waste container.[1][3]
Step 3: Storage and Final Disposal
-
Secure Container: Keep the waste container tightly sealed except when adding waste.[6][7]
-
Store Safely: Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area.[3] This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[3][5] The recommended final disposal method is high-temperature incineration at an approved facility.[3][8]
Experimental Protocols
Small-Scale Spill Cleanup Protocol
In the event of a small spill, follow these steps for safe cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[5]
-
Wear Full PPE: Don all required personal protective equipment as listed above.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid actions that could raise dust.[1][5]
-
Collect Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water.[1][5] All cleaning materials must be collected and disposed of as hazardous waste.[5]
Empty Container Decontamination Protocol
Containers that previously held this compound must be decontaminated before being disposed of as regular trash.
-
Handle as Hazardous: Treat the uncleaned, empty container with the same precautions as the chemical itself.[3]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone).[9]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[3][9]
-
Final Disposal: Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's policy for non-hazardous lab waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard | Purpose |
| Eye Protection | Tight-sealing safety goggles or face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Nitrile rubber). | EN 374 (EU) or ASTM F739 (US) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, chemical-resistant apron, and boots. | General laboratory standards | Protects skin from accidental spills and contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | NIOSH (US) or EN 149 (EU) | Required if exposure limits are exceeded or if dust is generated. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][4]
Storage:
-
Keep the container tightly closed and properly labeled.[1][2][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]
-
Decontaminate the spill area with an appropriate solvent or cleaning agent, followed by washing the area.
-
Launder all contaminated protective clothing before reuse.[1][2]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[4][6]
-
Do not empty into drains.[6]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[6]
Experimental Protocol: General Procedure for Weighing and Dissolving a Powdered Chemical
The following is a general protocol for safely handling a powdered chemical like this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a clean, empty weighing boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of the powdered chemical to the weighing boat.
-
Record the exact mass of the chemical.
-
-
Dissolving:
-
Transfer the weighed powder to a clean, dry beaker.
-
Add a small amount of the desired solvent to the beaker.
-
Place a magnetic stir bar in the beaker and place it on a stir plate.
-
Stir the mixture until the solid is fully dissolved. Gentle heating may be applied if the compound's stability allows.
-
Carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Clean all glassware and equipment used.
-
Dispose of any waste materials according to the disposal plan.
-
Wipe down the work area in the fume hood.
-
Remove and properly store or dispose of PPE.
-
Wash hands thoroughly.
-
Visual Workflow for Chemical Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Logical workflow for safe chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
